Tert-butyl 2-amino-5-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUOGGUIWUBLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660997 | |
| Record name | tert-Butyl 2-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668261-27-6 | |
| Record name | tert-Butyl 2-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-butyl 2-amino-5-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 2-amino-5-iodobenzoate, a valuable building block in pharmaceutical and organic chemistry. The synthesis involves a two-step process commencing with the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid, followed by the esterification of the carboxylic acid functional group with a tert-butyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations to facilitate the replication and understanding of the synthesis process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following two key transformations:
-
Iodination of 2-Aminobenzoic Acid: This step introduces an iodine atom at the 5-position of the benzene ring of 2-aminobenzoic acid.
-
Esterification of 2-Amino-5-iodobenzoic Acid: The carboxylic acid group of the iodinated intermediate is then esterified with a tert-butyl group to yield the final product.
A logical diagram of the overall synthetic workflow is presented below.
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid
This procedure is adapted from a well-established method for the iodination of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Molecular iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Water
Procedure:
-
In a suitable reaction vessel, a mixture of 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol), acetic acid (e.g., 100 mL), and molecular iodine (e.g., 4.63 g, 18.2 mmol) is prepared.
-
To this mixture, a 30% by weight aqueous solution of hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature (20°C) for 5 hours.
-
After the reaction is complete, the mixture is poured into water (e.g., 260 mL) to precipitate the product.
-
The resulting crystals are collected by filtration and can be further purified by recrystallization if necessary.
Quantitative Data for Step 1:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Purity (%) |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 36.4 | 5.00 | - | >98 |
| 2-Amino-5-iodobenzoic Acid | C₇H₆INO₂ | 263.03 | - | 7.57 | ~80 | >97 |
Step 2: Synthesis of this compound
This protocol is based on the Steglich esterification method, which is suitable for the esterification of carboxylic acids with sterically hindered alcohols like tert-butanol.
Materials:
-
2-Amino-5-iodobenzoic acid
-
tert-Butanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent).
Quantitative Data for Step 2:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Purity (%) |
| 2-Amino-5-iodobenzoic Acid | C₇H₆INO₂ | 263.03 | (Example) 10 | 2.63 | - | >97 |
| This compound | C₁₁H₁₄INO₂ | 319.14 | - | - | 60-80 | >98 |
Note: The yield is an estimated range based on similar reactions and may vary depending on the specific reaction conditions and scale.
III. Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.
| Property | 2-Amino-5-iodobenzoic Acid | This compound (Predicted/Analog Data) |
| Molecular Formula | C₇H₆INO₂ | C₁₁H₁₄INO₂ |
| Molecular Weight | 263.03 g/mol | 319.14 g/mol |
| Appearance | Yellow to brown powder or crystals | Expected to be a solid |
| Melting Point | 219-221 °C (dec.) | Not available |
| Boiling Point | Not available | 360.3°C (for the tert-butyl variant)[1] |
| ¹H NMR (DMSO-d₆) | δ 7.95 (d, 1H), 7.47 (dd, 1H), 6.63 (d, 1H)[2] | Predicted shifts: Aromatic protons (~6.5-8.0 ppm), tert-butyl protons (~1.5 ppm) |
| ¹³C NMR (DMSO-d₆) | Chemical shifts for aromatic carbons and the carboxyl carbon are well-documented.[3] | Predicted shifts: Carbonyl carbon (~165-170 ppm), aromatic carbons, tert-butyl carbons |
| IR (cm⁻¹) | Characteristic peaks for N-H, C=O (acid), and aromatic C-H stretches. | Expected peaks: N-H stretch (~3400-3300), C=O stretch (ester, ~1700), C-O stretch (~1250) |
| Mass Spectrometry | m/z 263 (M⁺) | Expected m/z: 319 (M⁺), and characteristic fragmentation patterns |
IV. Signaling Pathways and Logical Relationships
The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. However, the logical relationship between the reactants, intermediates, and the final product can be visualized.
References
A Comprehensive Technical Guide to tert-Butyl 2-Amino-5-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectral characterization of tert-butyl 2-amino-5-iodobenzoate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, where the presence of an iodo-substituent allows for further functionalization, such as in radiolabeling for imaging studies or cross-coupling reactions. The amino group also provides a handle for derivatization to amides and ureas to optimize biological activity.[1]
Core Chemical Properties
This compound is an iodinated aromatic ester. The introduction of the bulky tert-butyl group can influence its solubility and reactivity due to steric hindrance, potentially offering advantages in certain synthetic applications.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its parent acid, 2-amino-5-iodobenzoic acid.
| Property | Value | Compound |
| CAS Number | 668261-27-6 | This compound |
| Molecular Formula | C₁₁H₁₄INO₂ | This compound |
| Molecular Weight | 319.14 g/mol | This compound |
| Density | 1.586 g/cm³ | This compound[1] |
| Boiling Point | 360.3°C | This compound[1] |
| Flash Point | 171.73°C | This compound[1] |
| Melting Point | 219-221 °C (decomposes) | 2-Amino-5-iodobenzoic acid[2] |
| Solubility | Insoluble in water | 2-Amino-5-iodobenzoic acid |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the literature. The following table provides predicted and literature-based values for key spectral features, based on analysis of the parent compound, 2-amino-5-iodobenzoic acid, and related structures.
| Spectrum | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₃ (s, 9H) | ~1.58 ppm |
| Ar-H (d) | ~6.63 ppm | |
| Ar-H (dd) | ~7.47 ppm | |
| Ar-H (d) | ~7.95 ppm | |
| -NH₂ (s, 2H) | Broad singlet, variable | |
| ¹³C NMR | -C(CH₃)₃ | ~28 ppm |
| -C (CH₃)₃ | ~80 ppm | |
| C-I | ~83 ppm | |
| C-NH₂ | ~150 ppm | |
| Ar-C | ~110, 117, 140, 142 ppm | |
| C=O | ~167 ppm | |
| IR | N-H Stretch | ~3370 cm⁻¹[1] |
| C=O Stretch | ~1690 cm⁻¹[1] | |
| C-I Stretch | ~500-600 cm⁻¹ |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the iodination of 2-aminobenzoic acid followed by the esterification of the resulting 2-amino-5-iodobenzoic acid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid
This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Acetic acid
-
Molecular iodine
-
30% by weight aqueous solution of hydrogen peroxide
-
Water
Procedure:
-
In a suitable reaction vessel, create a mixture of 2-aminobenzoic acid (1.0 eq), acetic acid, and molecular iodine (0.5 eq).
-
To this mixture, add a 30% by weight aqueous solution of hydrogen peroxide (1.0 eq) dropwise.
-
Stir the reaction mixture at 50°C for 1-3 hours.
-
Upon completion of the reaction, add the mixture to water to precipitate the product.
-
Collect the crystals by filtration.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized method for tert-butyl ester synthesis from a carboxylic acid.
Materials:
-
2-Amino-5-iodobenzoic acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Water
-
1.0 N HCl solution
-
10% Na₂CO₃ solution
-
Dichloromethane
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend 2-amino-5-iodobenzoic acid (1.0 eq) in tert-butyl acetate at 0°C.
-
Slowly add perchloric acid (1.5 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Wash the reaction mixture with water and a 1.0 N HCl solution.
-
Adjust the pH of the resulting aqueous solution to ~9 by adding a 10% Na₂CO₃ solution.
-
Extract the product with dichloromethane.
-
Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Safety and Handling
The following safety information is based on the hazards associated with the parent compound, 2-amino-5-iodobenzoic acid, and should be considered when handling this compound.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Logical Relationship of Safety Procedures
Caption: Relationship between hazards and safety protocols.
This guide serves as a foundational resource for professionals working with this compound. For further information, consulting primary literature and safety data sheets for related compounds is recommended.
References
Technical Guide: Physical Properties of tert-Butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 2-amino-5-iodobenzoate. The information is curated for researchers, scientists, and professionals in the field of drug development who may use this compound as a key starting material or intermediate in complex organic synthesis.
Core Physical and Chemical Data
This compound is an aromatic ester characterized by the presence of an amino group, an iodine atom, and a bulky tert-butyl ester group on a benzene ring. These functional groups contribute to its specific physical properties and chemical reactivity.
| Property | Value | Source |
| CAS Number | 668261-27-6 | [1] |
| Molecular Formula | C₁₁H₁₄INO₂ | [1] |
| Molecular Weight | 319.14 g/mol | [1] |
| Appearance | Cream to pinkish crystalline solid (by analogy) | [2] |
| Density | 1.586 g/cm³ | [1] |
| Boiling Point | 360.3°C | [1] |
| Melting Point | Not available. For comparison, the melting point of the parent acid, 2-amino-5-iodobenzoic acid, is 219-221 °C (decomposes), the methyl ester is 80-89 °C[2], and the ethyl ester is 69-71 °C. | |
| Flash Point | 171.73°C | [1] |
| Solubility | Described as hydrophobic and likely insoluble in water.[1][3] | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a C=O stretch around 1689 cm⁻¹ and an N-H stretch around 3371 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons would likely appear in the δ 6.5-8.0 ppm range. The tert-butyl group would present as a singlet at approximately δ 1.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester is expected around δ 167.9 ppm. The carbon attached to the iodine would be around δ 151.8 ppm, and the carbon attached to the amino group around δ 109.4 ppm.[1]
-
Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 2-amino-5-iodobenzoic acid. While a specific protocol for the tert-butyl ester is not detailed in the available literature, a general procedure based on the synthesis of similar esters can be proposed.
Proposed Synthesis of this compound:
This protocol is adapted from the synthesis of butyl 2-amino-5-iodobenzoate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-amino-5-iodobenzoic acid (1.0 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Addition of Tert-Butanol: Add an excess of tert-butanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 110°C) and continue for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Workup: After cooling to room temperature, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a solvent system such as petroleum ether and ethyl acetate.
Safety and Handling
The following safety and handling information is based on the parent compound, 2-amino-5-iodobenzoic acid, and should be applied with caution to its tert-butyl ester derivative.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Statements:
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[4]
-
-
Incompatibilities: Strong oxidizing agents.[4]
-
Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[3]
References
A Technical Guide to the Solubility of tert-Butyl 2-Amino-5-Iodobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. These methodologies are essential for researchers and professionals in drug development to establish crucial parameters for reaction optimization, purification, and formulation.
Introduction
This compound is an organic compound whose solubility profile is critical for its effective use in synthetic chemistry and pharmaceutical development. The presence of a bulky tert-butyl group generally confers hydrophobicity, which tends to limit aqueous solubility while enhancing solubility in nonpolar organic solvents.[1] Understanding its solubility in various organic media is paramount for processes such as crystallization, extraction, and chromatography.[2]
Physicochemical Properties
While specific solubility data is scarce, the structural features of this compound suggest a tendency towards solubility in organic solvents. The branched tert-butyl ester group significantly influences its steric and solubility properties.[1]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
Accurate solubility determination is crucial for biopharmaceutical characterization.[3] The following protocols outline standard methods for determining the solubility of organic compounds like this compound.
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[3][4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, etc.)
-
Scintillation vials or screw-capped flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.[4][5]
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[4][6] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Analysis: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve will be necessary for accurate quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
For a more rapid assessment, a qualitative or semi-quantitative approach can be employed.
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.[7]
-
Add the selected solvent in small, incremental volumes (e.g., 0.1 mL at a time).[7]
-
After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[2]
-
Observe if the solid completely dissolves. The approximate solubility can be estimated based on the volume of solvent required to dissolve the solute.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of tert-butyl 2-amino-5-iodobenzoate, a compound of interest in pharmaceutical and organic chemistry. This document outlines expected mass spectral data, a proposed fragmentation pathway, and a general experimental protocol for its analysis.
Molecular and Spectroscopic Overview
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Electron Ionization (EI) would likely produce the molecular ion, while gentler techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART-MS) would favor the formation of the protonated molecule.
Table 1: Predicted Mass Spectral Data for this compound
| Ion | m/z (calculated) | Description |
| [C₁₁H₁₄INO₂]⁺ | 319.14 | Molecular Ion (M⁺) |
| [C₁₁H₁₅INO₂]⁺ | 320.15 | Protonated Molecular Ion ([M+H]⁺) |
| [C₇H₆INO₂]⁺ | 262.95 | Loss of tert-butyl carbocation |
| [C₇H₅INO]⁺ | 245.94 | Loss of isobutylene and water |
| [C₄H₉]⁺ | 57.07 | tert-butyl carbocation |
The fragmentation of the tert-butyl ester is a key characteristic. A primary fragmentation pathway involves the loss of the tert-butyl group as a stable tert-butyl carbocation (m/z 57) or as isobutylene (loss of 56 Da), leading to the formation of the 2-amino-5-iodobenzoic acid cation radical. Further fragmentation may involve the loss of water or other small molecules.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound.
References
Unraveling the Solid State: A Technical Guide to the Anticipated Crystal Structure of tert-Butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of tert-butyl 2-amino-5-iodobenzoate, a compound of interest in medicinal chemistry and materials science. Despite a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as of November 2025, the experimental crystal structure of this compound has not been reported.
This document, therefore, provides a prospective guide for researchers aiming to determine this structure. It outlines a probable synthetic route, details the established experimental protocols for crystal growth and X-ray diffraction analysis, and presents a logical workflow for the entire process. The information herein is based on established principles of organic chemistry, crystallography, and data from structurally related compounds.
Compound Profile
While the crystal structure remains undetermined, the fundamental properties of this compound can be summarized as follows:
| Property | Value |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| CAS Number | 668261-27-6 |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)N |
| InChI Key | TZPQYLVXOWYKBF-UHFFFAOYSA-N |
| Predicted LogP | 3.5 (estimated) |
| Predicted Solubility | Low in water, soluble in organic solvents |
Proposed Synthesis and Crystallization Protocol
The synthesis of this compound can be approached through the esterification of 2-amino-5-iodobenzoic acid. A plausible and commonly employed method is detailed below.
Synthesis: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is suitable for substrates with sensitive functional groups like the amino group in the target molecule.
Reagents and Materials:
-
2-amino-5-iodobenzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodobenzoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Add tert-butanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed, and the optimal conditions often require empirical screening.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
X-ray Crystallography Protocol
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Experimental Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
-
Data Validation and Deposition: The final crystal structure is validated using software like PLATON and CHECKCIF. The crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.
Logical Workflow for Synthesis and Structural Analysis
The following diagram illustrates the logical flow from the synthesis of this compound to its structural elucidation.
Caption: Workflow for the synthesis and structural analysis of this compound.
Anticipated Structural Features
Based on the structures of similar aromatic iodo- and amino-substituted benzoates, several features can be anticipated in the crystal structure of this compound:
-
Hydrogen Bonding: The amino group is expected to act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the carbonyl oxygen of the ester group of neighboring molecules. This could lead to the formation of dimers or extended chains in the crystal lattice.
-
Halogen Bonding: The iodine atom may participate in halogen bonding interactions with electronegative atoms, such as the amino nitrogen or the carbonyl oxygen, of adjacent molecules.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
-
Conformation: The tert-butyl group is bulky and will influence the local conformation around the ester linkage. The dihedral angle between the plane of the benzene ring and the carboxylate group will be a key conformational parameter.
The determination of the crystal structure of this compound will provide valuable insights into its solid-state properties and intermolecular interactions. This information is crucial for its application in drug design, where solid-form properties can significantly impact bioavailability and stability, and in materials science for the rational design of new functional materials. Researchers are encouraged to pursue the crystallization and structural analysis of this compound and to deposit the results in the public domain to advance the field.
Technical Guide: Formation of tert-butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway and mechanism for the formation of tert-butyl 2-amino-5-iodobenzoate, a valuable intermediate in pharmaceutical synthesis. This document details the underlying chemical principles, experimental methodologies, and quantitative data associated with its preparation.
Introduction
This compound is an aromatic amine and ester derivative that serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring an amino group, an iodine atom, and a bulky tert-butyl ester, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis of this compound is typically achieved through a two-step process: the iodination of a suitable precursor followed by the esterification of the resulting carboxylic acid.
Synthetic Pathway and Mechanism
The most common and practical synthetic route to this compound involves a two-step sequence starting from 2-aminobenzoic acid (anthranilic acid).
Step 1: Electrophilic Iodination of 2-Aminobenzoic Acid
The first step is the regioselective iodination of 2-aminobenzoic acid to produce 2-amino-5-iodobenzoic acid. This reaction is an electrophilic aromatic substitution, where the electron-donating amino group (-NH₂) directs the incoming electrophile (iodine) to the para position.
The mechanism involves the in-situ generation of an electrophilic iodine species. A common method employs molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an acidic medium like acetic acid. The hydrogen peroxide oxidizes the iodide ion to generate the electrophilic iodonium ion (I⁺) or a related species, which is then attacked by the electron-rich aromatic ring.
Step 2: Tert-butylation of 2-amino-5-iodobenzoic acid
The second step is the esterification of the carboxylic acid group of 2-amino-5-iodobenzoic acid with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol is often slow and requires harsh conditions. A more effective method involves the reaction of the carboxylic acid with a tert-butylating agent. One common approach is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).
The mechanism proceeds through the activation of the carboxylic acid. The carboxylic acid reacts with (Boc)₂O to form a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by another molecule of the carboxylic acid or a tert-butoxide species, leading to the formation of the tert-butyl ester and the release of carbon dioxide and tert-butanol.
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Synthesis of 2-amino-5-iodobenzoic acid
Materials:
-
2-Aminobenzoic acid
-
Acetic acid
-
Molecular iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol) in acetic acid (e.g., 100 mL).
-
To this solution, add molecular iodine (e.g., 4.63 g, 18.2 mmol).
-
Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) dropwise to the mixture while stirring.
-
Stir the reaction mixture at room temperature (20°C) for 5 hours or at 50°C for 3 hours.[1]
-
After the reaction is complete, pour the mixture into water (e.g., 260-400 mL) to precipitate the product.
-
Collect the crystalline product by filtration, wash with water, and dry.
Synthesis of this compound
Materials:
-
2-Amino-5-iodobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in anhydrous THF or DCM.
-
Add DMAP (e.g., 0.1-0.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (e.g., 1.1-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 219-221 (dec.) | Yellow to brown powder/crystals |
| This compound | C₁₁H₁₄INO₂ | 319.14 | Not available | Expected to be a solid |
Yields:
-
Step 1 (Iodination): Yields for the synthesis of 2-amino-5-iodobenzoic acid are reported to be high, often exceeding 90% after crystallization.
-
Step 2 (Esterification): The yield for the tert-butylation of similar aromatic carboxylic acids using (Boc)₂O and DMAP is generally good, typically ranging from 70-90%.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Guide: tert-Butyl 2-amino-5-iodobenzoate (CAS Number 479344-77-1)
Disclaimer: Publicly available information directly corresponding to CAS number 479344-77-1 is limited. This guide has been compiled using data from closely related structural analogs, including other esters of 2-amino-5-iodobenzoic acid and a tert-butyl variant with CAS number 668261-27-6. All data presented should be considered representative and handled with the understanding that it pertains to these analogs.
Introduction
Tert-butyl 2-amino-5-iodobenzoate is an organic compound belonging to the class of iodinated aromatic esters. Its structure features a benzene ring substituted with an amino group at the 2-position, an iodine atom at the 5-position, and a tert-butyl ester group at the 1-position. This combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The amino group provides a site for derivatization, the iodine atom is a key participant in cross-coupling reactions, and the tert-butyl ester acts as a sterically hindered protecting group for the carboxylic acid.[1] These compounds are precursors for various heterocyclic systems and are explored in the development of therapeutic agents.
Chemical and Physical Properties
The quantitative data for this compound and its close analogs are summarized below. It is important to note that properties can vary between different ester forms.
| Property | Value | Analog Compound/Source |
| Molecular Formula | C₁₁H₁₄INO₂ | Butyl 2-amino-5-iodobenzoate[1] |
| Molecular Weight | 319.14 g/mol | Butyl 2-amino-5-iodobenzoate[1] |
| Density | 1.586 g/cm³ | tert-butyl variant (CAS 668261-27-6)[1] |
| Boiling Point | 360.3°C | tert-butyl variant (CAS 668261-27-6)[1] |
| Flash Point | 171.73°C | tert-butyl variant (CAS 668261-27-6)[1] |
| Appearance | White to yellow solid | Methyl 2-amino-5-iodobenzoate |
| Melting Point | 85°C | Methyl 2-amino-5-iodobenzoate |
Spectroscopic Data (for Butyl 2-amino-5-iodobenzoate)[1]
| Spectrum | Peak Information |
| IR | ~3371 cm⁻¹ (N-H stretch), ~1689 cm⁻¹ (C=O stretch) |
| ¹H NMR | (DMSO-d₆): δ 7.70 (dd, J = 8.1 Hz, 1H, Ar-H), 6.76 (d, J = 8.4 Hz, 1H, Ar-H), 4.15 (t, J = 6.6 Hz, 2H, -OCH₂) |
| ¹³C NMR | δ 167.9 (C=O), 151.8 (C-I), 109.4 (C-NH₂) |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds in two main stages: the iodination of 2-aminobenzoic acid to form the key intermediate, 2-amino-5-iodobenzoic acid, followed by the esterification of this intermediate to introduce the tert-butyl group.
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid
This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.[2][3]
Materials:
-
2-Aminobenzoic acid (145.6 mmol)
-
Molecular iodine (72.8 mmol)
-
30% by weight aqueous solution of hydrogen peroxide (145.6 mmol)
-
Acetic acid (150 mL)
-
Water
Procedure:
-
Combine 20.00 g (145.6 mmol) of 2-aminobenzoic acid and 18.51 g (72.8 mmol) of molecular iodine in 150 mL of acetic acid in a suitable reaction vessel.
-
Stir the mixture to ensure homogeneity.
-
Slowly add 16.53 mL (145.6 mmol) of a 30% hydrogen peroxide solution dropwise to the mixture.
-
Heat the reaction mixture to 50°C and maintain stirring for 1 hour.
-
After 1 hour, cool the reaction mixture and add it to 200 mL of water to precipitate the product.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water and dry to yield 2-amino-5-iodobenzoic acid.
Experimental Protocol: Synthesis of this compound (General Procedure)
Materials:
-
2-Amino-5-iodobenzoic acid (1.0 eq)
-
tert-Butanol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to obtain the pure this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant potential in drug discovery and organic synthesis.
Role in Organic Synthesis
The iodine atom on the aromatic ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Cross-Coupling Reactions: The compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Ullmann (for biaryl ether synthesis) couplings.[1] These reactions are fundamental in constructing complex molecular scaffolds.
-
Heterocycle Formation: The amino and ester functionalities can be utilized in cyclization reactions to form important heterocyclic cores, such as quinazolinones or benzimidazoles.[1]
Potential in Medicinal Chemistry
The structural motif of iodinated aminobenzoic acid derivatives is found in several biologically active molecules.
-
Precursor for Anticancer Agents: Iodinated aromatic compounds have been investigated for their potential cytotoxic effects, possibly through mechanisms like DNA intercalation.[1]
-
Antibiotic Development: The core structure can be elaborated to target bacterial enzymes, such as DNA gyrase.[1]
-
Radiolabeling: The presence of iodine allows for potential radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging or radiotherapy.[1]
Caption: Potential applications of the core chemical structure.
Safety and Handling
Specific safety data for CAS 479344-77-1 is unavailable. The following precautions are based on data for analogous compounds.
-
General Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.
References
starting materials for tert-butyl 2-amino-5-iodobenzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 2-amino-5-iodobenzoate, a key intermediate in the manufacturing of various pharmaceuticals. This document provides a comprehensive overview of the primary synthetic routes, starting materials, and detailed experimental protocols. All quantitative data is summarized for easy comparison, and logical workflows are visualized to facilitate understanding.
Overview of Synthetic Strategies
The synthesis of this compound primarily proceeds through two main routes, both of which commence from commercially available starting materials. The most common and well-documented strategy involves the initial synthesis of 2-amino-5-iodobenzoic acid, which is subsequently esterified to the desired tert-butyl ester. An alternative, though less detailed in the literature, involves the use of 5-iodoisatoic anhydride.
Primary Synthetic Route: Iodination Followed by Esterification
This route is a two-step process:
-
Iodination: Synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid.
-
Esterification: Conversion of 2-amino-5-iodobenzoic acid to this compound.
Caption: Primary synthetic pathway for this compound.
Step 1: Synthesis of 2-amino-5-iodobenzoic acid
The synthesis of 2-amino-5-iodobenzoic acid is typically achieved through the electrophilic iodination of 2-aminobenzoic acid. A common method utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in acetic acid.
Table 1: Quantitative Data for the Synthesis of 2-amino-5-iodobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 2-Aminobenzoic acid | [1][2] |
| Reagents | Molecular iodine, 30% Hydrogen peroxide, Acetic acid | [1][2] |
| Reaction Temperature | 50°C | [1][2] |
| Reaction Time | 1-3 hours | [1][2] |
| Isolated Yield | Up to 87% | [1][2] |
Experimental Protocol: Synthesis of 2-amino-5-iodobenzoic acid [1][2]
-
To a mixture of 20.00 g (145.6 mmol) of 2-aminobenzoic acid and 150 ml of acetic acid, add 18.51 g (72.8 mmol) of molecular iodine.
-
To this suspension, add 16.53 ml (145.6 mmol) of a 30% by weight aqueous solution of hydrogen peroxide dropwise.
-
Stir the reaction mixture at 50°C for 1 hour.
-
After the reaction is complete, pour the mixture into 200 ml of water.
-
Collect the resulting crystalline solid by filtration.
-
Wash the crystals with water and dry to obtain 2-amino-5-iodobenzoic acid.
Step 2: Synthesis of this compound
The esterification of 2-amino-5-iodobenzoic acid to its tert-butyl ester is most effectively carried out using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is favored for its mild reaction conditions and good yields.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value (Typical) | Reference |
| Starting Material | 2-Amino-5-iodobenzoic acid | |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile | [3] |
| Reaction Temperature | Room Temperature to 70°C | [4] |
| Reaction Time | 3-12 hours | [4] |
| Isolated Yield | 80-95% (estimated based on similar reactions) |
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours or gently heat to 40-50°C to increase the reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Alternative Synthetic Route: From 5-Iodoisatoic Anhydride
An alternative approach involves the reaction of 5-iodoisatoic anhydride with a tert-butoxide source. This method, while less commonly documented, offers a potentially more direct route to the final product.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl 2-amino-5-iodobenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 2-amino-5-iodobenzoate as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key transformation enables the synthesis of a diverse array of 5-aryl-2-aminobenzoate derivatives, which are pivotal intermediates in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is a particularly valuable substrate for this reaction due to several key features:
-
Ortho-amino group: Provides a handle for further functionalization and can influence the electronic properties and conformation of the final molecule.
-
Para-iodo substituent: The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in the Suzuki coupling.
-
Tert-butyl ester: Offers steric protection to the carboxylic acid, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.
The resulting 5-aryl-2-aminobenzoate scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets.
Key Applications in Drug Discovery
The primary application of Suzuki coupling reactions involving this compound is the synthesis of biaryl and heteroaryl structures that serve as core components of pharmacologically active molecules. These structures are particularly prevalent in the design of kinase inhibitors, a major class of targeted cancer therapeutics. The ability to rapidly generate a library of analogs by varying the boronic acid coupling partner makes this reaction an indispensable tool in structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol outlines a common set of conditions for the coupling of this compound with a range of substituted phenylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (or other suitable solvent mixture like DMF/water, Toluene/water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the ligand (e.g., PPh₃, 0.04-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 2-amino-5-arylbenzoate.
Protocol 2: Suzuki Coupling with Heteroarylboronic Acids
This protocol is adapted for coupling with heteroarylboronic acids, which can sometimes be more challenging due to their electronic properties and potential for catalyst inhibition.
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) and Water
Procedure:
-
Combine this compound (1.0 eq.), the heteroarylboronic acid (1.5 eq.), and the base (e.g., Na₂CO₃, 3.0 eq.) in a reaction flask.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Purge the flask with an inert gas.
-
Add the degassed solvent mixture (e.g., DMF/water, 5:1 v/v).
-
Heat the reaction to 90-110 °C and stir for 6-16 hours. Monitor the reaction by LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize representative yields for the Suzuki coupling of this compound with various boronic acids under optimized conditions.
Table 1: Suzuki Coupling with Substituted Phenylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 85 | 6 | 90-98 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (4) | Na₂CO₃ | DMF/H₂O | 100 | 10 | 75-85 |
| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88-96 |
| 5 | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF/H₂O | 100 | 12 | 70-80 |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 65-75 |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 70-80 |
| 3 | Furan-2-boronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ | Toluene/H₂O | 110 | 14 | 60-70 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.
Caption: General experimental workflow for Suzuki coupling reactions.
Application Notes and Protocols: Tert-butyl 2-amino-5-iodobenzoate in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad utility stems from its tolerance of a wide range of functional groups and the continuous development of more efficient and selective catalyst systems.[1]
Tert-butyl 2-amino-5-iodobenzoate is a valuable building block in medicinal chemistry and organic synthesis. The presence of an iodo group makes it an excellent substrate for cross-coupling reactions like the Buchwald-Hartwig amination. The tert-butyl ester and the free amino group offer orthogonal handles for further synthetic transformations. This document provides detailed protocols and application notes for the use of this compound in Buchwald-Hartwig amination reactions.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst.[3][4][5]
Key Reaction Components
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component. The following table summarizes the roles of the key components and provides common examples.
| Component | Role | Common Examples | Considerations |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[3][4] |
| Ligand | Stabilizes the palladium center, influences catalytic activity, and facilitates oxidative addition and reductive elimination. | XPhos, SPhos, RuPhos, BrettPhos, BINAP, XantPhos | The choice of ligand is crucial and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often highly effective.[2] |
| Base | Deprotonates the amine, facilitating the formation of the palladium-amido complex. | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong alkoxide bases are common, but weaker carbonate or phosphate bases can be used for base-sensitive substrates.[3][5] |
| Solvent | Solubilizes the reactants and influences the reaction rate and outcome. | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. |
| Amine | The nitrogen nucleophile that couples with the aryl halide. | Primary and secondary alkylamines and arylamines. | The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) can significantly impact reaction conditions. |
Experimental Workflow
The general workflow for a Buchwald-Hartwig amination reaction is depicted in the following diagram. It is critical to maintain an inert atmosphere throughout the setup and reaction to prevent oxidation of the palladium catalyst and phosphine ligands.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Tert-butyl 2-amino-5-iodobenzoate as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 2-amino-5-iodobenzoate in the synthesis of medicinally relevant heterocyclic compounds. The focus is on the construction of quinazolinone scaffolds and their subsequent functionalization via palladium-catalyzed cross-coupling reactions. The synthesized compounds, particularly 6-substituted quinazolin-4(3H)-ones, have demonstrated significant potential as anticancer agents through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Introduction
This compound is a valuable bifunctional building block for the synthesis of a variety of heterocyclic systems. The presence of an amino group and a carboxylic acid precursor (tert-butyl ester) allows for the facile construction of fused heterocyclic rings, such as quinazolinones. The iodine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings. This enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Synthetic Applications
The primary application of this compound is in the synthesis of 6-iodoquinazolin-4(3H)-one, a key intermediate for the development of potent enzyme inhibitors and other biologically active molecules.
Protocol 1: Synthesis of 6-iodo-3,4-dihydroquinazolin-4-one
This protocol describes the cyclization of this compound with a formamide equivalent to yield the 6-iodoquinazolin-4(3H)-one core.
Materials:
-
This compound
-
Formamide
-
Ammonium formate
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and formamide (excess, can be used as solvent) or ammonium formate (2-3 equivalents) in a high-boiling point solvent.
-
Heat the reaction mixture to reflux (typically 150-180 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford pure 6-iodo-3,4-dihydroquinazolin-4-one.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions of 6-iodoquinazolin-4(3H)-one
The 6-iodoquinazolin-4(3H)-one intermediate is a versatile substrate for introducing a wide range of substituents at the 6-position using palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura and Sonogashira couplings.
This reaction is used to form a carbon-carbon bond between the quinazolinone core and various aryl or heteroaryl boronic acids.
Materials:
-
6-iodoquinazolin-4(3H)-one
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add 6-iodoquinazolin-4(3H)-one, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 6-arylquinazolin-4(3H)-one derivative.
This reaction couples the 6-iodoquinazolin-4(3H)-one with a terminal alkyne to introduce an alkynyl substituent.
Materials:
-
6-iodoquinazolin-4(3H)-one
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert gas supply
Procedure:
-
To a Schlenk flask, add 6-iodoquinazolin-4(3H)-one, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 6-alkynylquinazolin-4(3H)-one derivative.
Biological Activity: Anticancer Properties
Quinazolinone derivatives synthesized from this compound have shown significant promise as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by quinazolinone derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by quinazolinone derivatives.
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative 6-substituted quinazolin-4(3H)-one derivatives against various cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-aminobenzo[d]thiazol-5-yl | A549 (Lung) | 0.44 | [2] |
| 2 | 1H-benzo[d]imidazol-6-yl | A549 (Lung) | 8.27 | [2] |
| 3 | 4-methoxyphenyl | N87 (Gastric) | 0.0123 | [3] |
| 4 | 4-ethoxyphenyl | H1975 (Lung) | 0.0213 | [3] |
| 5 | 3,4,5-trimethoxyphenyl | N87 (Gastric) | 0.0063 | [3] |
| 6 | 4-(dimethylamino)phenyl | H1975 (Lung) | 0.0075 | [3] |
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound is depicted below.
Caption: Synthetic and screening workflow for novel quinazolinone-based anticancer agents.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of diverse heterocyclic libraries. The straightforward preparation of the 6-iodoquinazolin-4(3H)-one core, combined with the power of palladium-catalyzed cross-coupling reactions, provides a robust platform for the discovery of novel drug candidates. The demonstrated anticancer activity of the resulting quinazolinone derivatives, particularly through the inhibition of the PI3K/Akt/mTOR pathway, highlights the therapeutic potential of this chemical scaffold and warrants further investigation in preclinical and clinical settings.
References
Application Notes and Protocols for the Sonogashira Coupling of tert-butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. Its appeal lies in the mild reaction conditions and tolerance of a wide range of functional groups. This document provides a detailed experimental protocol for the Sonogashira coupling of tert-butyl 2-amino-5-iodobenzoate with various terminal alkynes, a transformation that yields substituted anthranilate derivatives. These products are valuable intermediates in medicinal chemistry, serving as precursors for the synthesis of various heterocyclic compounds and other biologically active molecules.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst. An amine base is required to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol
This protocol is adapted from established Sonogashira coupling procedures for structurally related aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | tert-butyl 2-amino-5-(phenylethynyl)benzoate | 3 | 85-95 |
| 2 | 1-Hexyne | tert-butyl 2-amino-5-(hex-1-yn-1-yl)benzoate | 4 | 80-90 |
| 3 | Trimethylsilylacetylene | tert-butyl 2-amino-5-((trimethylsilyl)ethynyl)benzoate | 2 | 90-98 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | tert-butyl 2-amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | 5 | 75-85 |
Yields are approximate and may vary depending on the specific reaction conditions and purity of reagents.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions of tert-Butyl 2-Amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, tert-butyl 2-amino-5-iodobenzoate. This compound is a valuable starting material in the synthesis of a wide range of complex organic molecules, particularly in the development of novel pharmaceutical agents, due to its strategically placed functional groups that allow for selective modifications.
Introduction
This compound serves as a key intermediate in medicinal chemistry and materials science. The presence of an amino group, a bulky tert-butyl ester, and an iodo substituent on the benzene ring allows for a diverse array of chemical transformations. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for several of the most important palladium-catalyzed reactions involving this substrate: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Reactions and Applications
The following sections detail the application of this compound in key palladium-catalyzed cross-coupling reactions. Each section includes a general reaction scheme, a table summarizing typical reaction conditions and yields, and a detailed experimental protocol for a representative reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 78 |
Experimental Protocol: Synthesis of tert-butyl 2-amino-5-phenylbenzoate
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 319 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is instrumental in constructing complex carbon skeletons.
General Reaction Scheme:
Figure 2: General scheme for the Heck reaction of this compound.
Table 2: Heck Reaction Parameters
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 91 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1) | PCy₃ (2) | Cs₂CO₃ | Toluene | 110 | 16 | 75 |
Experimental Protocol: Synthesis of tert-butyl 2-amino-5-((E)-2-phenylethenyl)benzoate
-
In a sealed tube, combine this compound (1.0 mmol, 319 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add triethylamine (2.0 mmol, 279 µL) and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.
General Reaction Scheme:
Figure 3: General scheme for the Sonogashira coupling of this compound.
Table 3: Sonogashira Coupling Reaction Parameters
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 8 | 95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | P(t-Bu)₃ (2) | K₂CO₃ | DMF | 80 | 12 | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | - | Diisopropylamine | Toluene | 70 | 10 | 93 |
Experimental Protocol: Synthesis of tert-butyl 2-amino-5-(phenylethynyl)benzoate
-
To a solution of this compound (1.0 mmol, 319 mg) and phenylacetylene (1.2 mmol, 132 µL) in degassed tetrahydrofuran (THF) (10 mL) in a Schlenk tube, add triethylamine (3.0 mmol, 418 µL).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Once complete, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.
General Reaction Scheme:
Figure 4: General scheme for the Buchwald-Hartwig amination of this compound.
Table 4: Buchwald-Hartwig Amination Reaction Parameters
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 16 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 24 | 88 |
Experimental Protocol: Synthesis of tert-butyl 2-amino-5-(morpholino)benzoate
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 mmol, 12.5 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg), this compound (1.0 mmol, 319 mg), and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 105 µL) to the mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Workflow and Logical Relationships
The following diagram illustrates the central role of this compound as a versatile precursor in palladium-catalyzed synthesis, leading to a variety of functionalized anthranilate derivatives.
Figure 5: Synthetic pathways from this compound.
Conclusion
The palladium-catalyzed reactions of this compound presented in these application notes provide robust and versatile methods for the synthesis of a diverse range of substituted anthranilate derivatives. These protocols offer high yields and good functional group tolerance, making them highly valuable for applications in drug discovery, materials science, and various other fields of chemical research. The provided experimental procedures can be adapted and optimized for specific substrates and desired outcomes.
Synthesis of Pharmaceutical Intermediates from Tert-Butyl 2-Amino-5-Iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from tert-butyl 2-amino-5-iodobenzoate. This versatile building block is a key precursor in the synthesis of various therapeutic agents, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of three key functional groups: a nucleophilic amino group, a sterically accessible iodine atom, and a tert-butyl protected carboxylic acid. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of molecular fragments. This enables the construction of complex molecular architectures, a crucial aspect of modern drug discovery. Its application is prominent in the synthesis of PARP inhibitors, such as Rucaparib, which are effective in treating certain types of cancers.[1]
Key Synthetic Applications
The primary utility of this compound lies in its ability to undergo various cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common and impactful of these are the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These reactions serve as powerful tools for building the core structures of many pharmaceutical intermediates.
Experimental Protocols
The following are detailed protocols for key transformations of this compound.
Protocol 1: Sonogashira Coupling for the Synthesis of Alkynyl Arenes
This protocol describes the synthesis of tert-butyl 2-amino-5-(prop-2-yn-1-ol)benzoate, an intermediate that can be further elaborated into various heterocyclic systems.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 319.14 | 1.0 | 1.0 |
| Propargyl alcohol | 56.06 | 1.5 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.05 | 0.05 |
| Copper(I) iodide | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et3N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add propargyl alcohol (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Quantitative Data Summary:
| Product | Yield (%) | Purity (%) |
| tert-butyl 2-amino-5-(3-hydroxyprop-1-yn-1-yl)benzoate | 85-95 | >98 |
Protocol 2: Suzuki Coupling for the Synthesis of Biaryl Compounds
This protocol details the synthesis of tert-butyl 2-amino-5-(4-formylphenyl)benzoate, a key intermediate for compounds with extended aromatic systems.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 319.14 | 1.0 | 1.0 |
| 4-Formylphenylboronic acid | 149.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium carbonate (K2CO3) | 138.21 | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 15 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-formylphenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8 hours under an argon atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient).
Quantitative Data Summary:
| Product | Yield (%) | Purity (%) |
| tert-butyl 2-amino-5-(4-formylphenyl)benzoate | 80-90 | >97 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of tert-butyl 2-amino-5-(morpholino)benzoate, introducing a heterocyclic amine substituent.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 319.14 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), XPhos (0.08 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient).
Quantitative Data Summary:
| Product | Yield (%) | Purity (%) |
| tert-butyl 2-amino-5-(morpholino)benzoate | 75-85 | >98 |
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
References
Application Notes and Protocols for the Reactivity of tert-butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the reaction conditions and catalytic systems for palladium-catalyzed cross-coupling reactions involving tert-butyl 2-amino-5-iodobenzoate . This versatile building block is a key intermediate in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical industry. The protocols and data presented herein are intended to serve as a comprehensive guide for the efficient and successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Introduction
This compound is a trifunctional molecule featuring an amino group, a bulky tert-butyl ester, and an iodine atom. The presence of the iodo-substituent on the aromatic ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and drug discovery.
This document outlines optimized reaction conditions, catalyst selection, and detailed experimental protocols for three major classes of cross-coupling reactions utilizing this compound as the starting material.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many biologically active compounds.
Reaction Scheme:
Summary of Reaction Conditions and Yields:
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly accessible literature, the following table provides a general set of conditions that have proven effective for similar aryl iodides. Optimization will be necessary to achieve high yields for specific substrates.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is commonly used. |
| Solvent | Toluene, Dioxane, DMF | Often used in combination with water. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Yield | Substrate dependent | Generally moderate to excellent yields can be achieved. |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction is of paramount importance for the synthesis of anilines and their derivatives.
Reaction Scheme:
Summary of Reaction Conditions and Yields:
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl iodides. These conditions serve as a starting point for the optimization of reactions with this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and activity. |
| Ligand | BINAP, Xantphos, t-Bu₃P | The choice of ligand is crucial and substrate-dependent. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are necessary. |
| Temperature | 80-120 °C | Reaction is typically performed at elevated temperatures. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Yield | Substrate dependent | Good to excellent yields are often achievable. |
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.
Reaction Scheme:
Summary of Reaction Conditions and Yields:
The table below outlines common conditions for Sonogashira couplings of aryl iodides. These can be adapted for reactions with this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically used in 1-5 mol% loading. |
| Copper(I) Co-catalyst | CuI | Used in catalytic amounts (1-10 mol%). |
| Base | Et₃N, DIPEA | The base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Reactions with aryl iodides are often facile at room temperature. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
| Yield | Substrate dependent | Generally high to excellent yields. |
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF or a mixture of THF and Et₃N).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Base Addition: If not used as the solvent, add the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Caption: General experimental workflow for cross-coupling reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for the Scale-Up Synthesis Utilizing Tert-Butyl 2-Amino-5-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-5-iodobenzoate is a key starting material in the synthesis of a variety of pharmacologically active molecules, most notably poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. Its bifunctional nature, possessing both a nucleophilic amino group and an iodo-substituent suitable for cross-coupling reactions, makes it a versatile building block. This document provides detailed application notes and protocols for the scale-up synthesis of advanced pharmaceutical intermediates using this compound, focusing on the Suzuki-Miyaura coupling reaction. The protocols provided are based on established industrial processes and are intended to be adaptable for multi-gram to kilogram scale production.
Key Applications
The primary application of this compound in large-scale synthesis is as a precursor for the construction of complex biaryl and heteroaryl structures. These structures often form the core of targeted therapeutics. A prominent example is in the synthesis of PARP inhibitors, a class of drugs that have shown significant efficacy in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).
Core Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a robust and widely used method for the formation of carbon-carbon bonds in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Experimental Workflow
The general workflow for a scale-up Suzuki-Miyaura coupling reaction involving this compound is outlined below.
Caption: General workflow for a scale-up Suzuki-Miyaura coupling reaction.
Detailed Protocol: Multi-Gram Scale Synthesis of tert-Butyl 2-Amino-5-(4-formylphenyl)benzoate
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-formylphenylboronic acid, a key step in the synthesis of certain PARP inhibitors.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equivalents |
| This compound | 319.14 | 100.0 | 0.313 | 1.0 |
| 4-Formylphenylboronic acid | 149.96 | 51.6 | 0.344 | 1.1 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.35 | 0.00157 | 0.005 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.63 | 0.00626 | 0.02 |
| Potassium carbonate (K₂CO₃) | 138.21 | 86.5 | 0.626 | 2.0 |
| Toluene | - | 500 mL | - | - |
| Water | - | 250 mL | - | - |
Procedure
-
Reactor Setup: A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is dried in an oven and assembled while hot under a stream of nitrogen.
-
Inerting: The reactor is flushed with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Reagent Charging:
-
To the flask, charge this compound (100.0 g, 0.313 mol), 4-formylphenylboronic acid (51.6 g, 0.344 mol), potassium carbonate (86.5 g, 0.626 mol), palladium(II) acetate (0.35 g, 0.00157 mol), and triphenylphosphine (1.63 g, 0.00626 mol).
-
Add toluene (500 mL) and water (250 mL) to the flask.
-
-
Reaction:
-
Begin vigorous stirring to ensure good mixing of the biphasic system.
-
Heat the reaction mixture to 80-85 °C.
-
Maintain the temperature and stirring for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by HPLC or TLC until the starting iodide is consumed (<1%).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop stirring and allow the phases to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and wash with water (200 mL) and then with brine (200 mL).
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure tert-butyl 2-amino-5-(4-formylphenyl)benzoate.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity: >98% (by HPLC)
Safety Considerations
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.
-
Reagents: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Maintaining a nitrogen atmosphere is crucial for catalyst stability and reaction efficiency.
Logical Relationship of Key Reaction Parameters
The success of the scale-up Suzuki-Miyaura coupling is dependent on the interplay of several critical parameters.
Caption: Interdependence of key parameters in the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient temperature- Poor mixing | - Use fresh catalyst- Ensure proper inerting- Increase temperature slightly- Increase stirring speed |
| Low Yield | - Incomplete reaction- Product loss during workup | - Address incomplete reaction issues- Optimize extraction and crystallization procedures |
| Formation of Byproducts | - Homocoupling of boronic acid- Catalyst decomposition | - Use a slight excess of the boronic acid- Maintain strict inert atmosphere- Avoid excessive temperatures |
Conclusion
This compound is a valuable and versatile starting material for the scale-up synthesis of pharmaceutical intermediates. The provided protocol for the Suzuki-Miyaura coupling offers a robust and high-yielding method for the construction of a key biaryl intermediate. Careful control of reaction parameters and adherence to safety protocols are essential for successful and reproducible large-scale production. This application note serves as a guide for researchers and process chemists in the development of efficient and scalable synthetic routes for novel therapeutics.
Protecting Group Strategies for tert-Butyl 2-Amino-5-iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group in tert-butyl 2-amino-5-iodobenzoate. This key intermediate is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The selection of an appropriate protecting group is critical to ensure the successful and efficient execution of multi-step synthetic routes.
Introduction to Protecting Group Strategies
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation at another site in the molecule. For a primary aromatic amine like this compound, the nucleophilicity of the amino group can lead to unwanted side reactions. Therefore, its protection is often a necessary step.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under a wide range of reaction conditions.
-
Readily removable in high yield under mild conditions that do not affect other functional groups.
This guide focuses on three commonly used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Comparison of Protecting Group Strategies
The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions. The following table summarizes key quantitative data for the protection and deprotection of aromatic amines, which can be extrapolated to this compound.
| Protecting Group | Protection Reagent | Typical Conditions | Reaction Time | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, DMAP, NaOH) in an organic solvent (e.g., THF, CH₂Cl₂) at room temperature.[1][2] | 2-12 h | >90% | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane) at room temperature.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃) in a solvent mixture (e.g., THF/water) at 0°C to room temperature. | 1-20 h | 85-95% | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HBr in acetic acid). |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., NaHCO₃, pyridine) in a solvent mixture (e.g., dioxane/water, CH₂Cl₂) at room temperature. | 1-16 h | >90% | Base (e.g., 20% piperidine in DMF) at room temperature. |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound. These are generalized procedures based on established methods for aromatic amines and should be optimized for the specific substrate.
Boc Protection and Deprotection
a) Protocol for Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF or CH₂Cl₂.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(tert-butoxycarbonylamino)-5-iodobenzoate.
b) Protocol for Boc Deprotection
Materials:
-
tert-Butyl 2-(tert-butoxycarbonylamino)-5-iodobenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.
Cbz Protection and Deprotection
a) Protocol for Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C and add benzyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-20 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to give tert-butyl 2-(benzyloxycarbonylamino)-5-iodobenzoate.
b) Protocol for Cbz Deprotection (Hydrogenolysis)
Materials:
-
tert-Butyl 2-(benzyloxycarbonylamino)-5-iodobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection and Deprotection
a) Protocol for Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and Fmoc-Cl (1.05 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 1-16 hours.
-
Dilute with water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield tert-butyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-iodobenzoate.
b) Protocol for Fmoc Deprotection
Materials:
-
tert-Butyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-iodobenzoate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by chromatography.
Visualization of Protecting Group Strategy
The following diagrams illustrate the general workflow and decision-making process for employing protecting groups in the synthesis involving this compound.
Caption: General workflow of a protecting group strategy.
Caption: Decision tree for selecting a suitable protecting group.
References
Troubleshooting & Optimization
low yield in tert-butyl 2-amino-5-iodobenzoate Suzuki reaction
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of tert-butyl 2-amino-5-iodobenzoate .
Troubleshooting Guide
Q: I am experiencing very low yields in the Suzuki reaction of this compound. What are the potential causes and how can I fix this?
A: Low yields in this specific reaction are common due to the challenging nature of the substrate, which is both sterically hindered and contains a potentially coordinating amino group. The primary issues to investigate are catalyst inhibition, inefficient reaction conditions, and competing side reactions.
Below is a detailed troubleshooting table to help you diagnose and resolve the problem.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction Stalls / Low Conversion | 1. Catalyst Inhibition: The ortho-amino group (-NH₂) can coordinate to the palladium center, preventing it from participating in the catalytic cycle.[1] | Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands create a sterically crowded environment around the palladium, which can disfavor coordination of the aniline substrate while promoting the desired oxidative addition and reductive elimination steps.[2][3][4] |
| 2. Inefficient Catalyst Activation: The chosen palladium source (e.g., Pd(OAc)₂) may not be efficiently reduced to the active Pd(0) species. | Switch to a Pre-catalyst: Use a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species. G3 or G4 Buchwald pre-catalysts (e.g., XPhos Pd G4) or PEPPSI-type catalysts (e.g., PEPPSI-iPr) are excellent choices for challenging substrates.[2][3][5] Alternatively, a Pd(0) source like Pd(PPh₃)₄ can be used directly.[6] | |
| 3. Steric Hindrance: The combination of the ortho-amino group and the bulky tert-butyl ester slows the rate-determining oxidative addition step.[7] | Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Higher temperatures can provide the necessary energy to overcome the activation barrier. Common solvents for higher temperatures include dioxane or toluene.[8] Monitor for Decomposition: Be aware that higher temperatures can also accelerate side reactions or cause decomposition of starting materials or product. | |
| Multiple Side Products Observed | 4. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can lead to oxidative processes that cause the boronic acid to couple with itself, generating a common and often difficult-to-remove byproduct.[9] | Thorough Degassing: Ensure all reagents and the solvent are rigorously degassed before adding the catalyst. Use techniques like freeze-pump-thaw (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction. |
| 5. Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or with prolonged heating.[10] | Use a Boronate Ester: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin). Control Water Content: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can promote hydrolysis.[9][11] Try a solvent system with a controlled amount of water (e.g., Dioxane/H₂O 10:1) or even anhydrous conditions with a soluble base like CsF or KOtBu. | |
| 6. Dehalogenation: The starting aryl iodide is reduced to the corresponding aniline (tert-butyl 2-aminobenzoate) instead of coupling. | Choice of Base and Solvent: This side reaction can sometimes be promoted by certain bases or solvents. Screen different bases; if using a carbonate, try switching to a phosphate like K₃PO₄, which is often effective in suppressing this pathway.[8] | |
| No Reaction or Only Starting Material Recovered | 7. Inappropriate Base: The chosen base may be too weak to facilitate the transmetalation step, which is crucial for the catalytic cycle. | Use a Stronger Base: For sterically hindered and electronically challenging substrates, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as Cs₂CO₃ , K₃PO₄ , or KOtBu .[8][12] |
| 8. Poor Reagent Quality: The boronic acid may have degraded, or the catalyst may be old or inactive. | Verify Reagent Purity: Use freshly purchased or purified reagents. Boronic acids can dehydrate to form unreactive boroxines over time; check their quality by NMR. Ensure the palladium catalyst has been stored properly under inert conditions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this Suzuki reaction.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the -NH₂ group on my substrate? While primary amines can interfere with the catalyst, many modern catalyst systems using bulky ligands are highly effective for coupling unprotected anilines.[1][12] It is generally recommended to first attempt the reaction without protection using the robust conditions suggested in the troubleshooting guide (e.g., a Buchwald ligand/pre-catalyst and a strong base). Protection (e.g., as a Boc-carbamate or amide) should be considered a last resort, as it adds extra steps to your synthesis.
Q2: Which palladium catalyst and ligand combination is best for this substrate? For sterically hindered and electron-rich aryl halides, catalyst systems featuring bulky, electron-rich monophosphine ligands are generally superior. Combinations like Pd₂(dba)₃ with SPhos or XPhos, or more conveniently, a pre-formed palladacycle like "CataCXium A Pd G3" or a Buchwald pre-catalyst like "XPhos Pd G4" are highly recommended starting points.[5][12] These systems are designed to promote the difficult oxidative addition step and prevent catalyst deactivation.
Q3: What is the optimal solvent and base combination? A common and effective combination for challenging Suzuki couplings is a strong, inorganic base like K₃PO₄ or Cs₂CO₃ in an ethereal solvent like 1,4-dioxane or 2-MeTHF, often with a small amount of water (e.g., a 10:1 or 4:1 solvent:water ratio).[9][12] The water helps to solubilize the base and facilitates the transmetalation step.
Q4: My product appears to be co-eluting with a byproduct during column chromatography. What could it be? A very common byproduct in Suzuki reactions is the homocoupled boronic acid (biaryl).[5][9] This often has a polarity similar to the desired product, making separation difficult. To minimize its formation, ensure your reaction is rigorously degassed to remove all traces of oxygen. If the problem persists, using a slight excess of the aryl iodide (1.0 eq) relative to the boronic acid (1.1-1.2 eq) can sometimes help, but optimizing conditions to prevent its formation is the best approach.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices for challenging substrates.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G4 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G4 pre-catalyst (0.01-0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas (Argon is recommended) 3-5 times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by sparging with argon for 30 minutes. Add the degassed solvent mixture to the flask via syringe, ensuring a positive pressure of inert gas is maintained. The final concentration of the aryl iodide should be approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl iodide. Reactions with hindered substrates may require 12-24 hours for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of Tert-butyl 2-amino-5-iodobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side products and other issues during the palladium-catalyzed cross-coupling of tert-butyl 2-amino-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most frequently encountered side products are generally not specific to this exact molecule but are common to many palladium-catalyzed cross-coupling reactions. These include:
-
Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom, yielding tert-butyl 2-aminobenzoate.
-
Homocoupling (Dimerization): Two molecules of the starting aryl iodide couple to form 5,5'-di-tert-butyl 2,2'-diaminobiphenyl-4,4'-dicarboxylate.
-
Starting Material Decomposition: Under harsh conditions (e.g., high temperatures or very strong bases), the tert-butyl ester can hydrolyze to the corresponding carboxylic acid.
Q2: My main impurity is the de-iodinated starting material. What causes hydrodehalogenation and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction. It can arise from several pathways, including the β-hydride elimination from a palladium-hydride intermediate or reaction with trace amounts of water or other proton sources in the reaction mixture. To minimize this:
-
Ensure all solvents and reagents are strictly anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen and moisture.
-
Choose a base and solvent system carefully. Sometimes, weaker bases like K₃PO₄ or Cs₂CO₃ are preferable to strong bases like NaOtBu.[1]
-
The choice of phosphine ligand can also influence this side reaction.[2]
Q3: I am observing significant homocoupling of my aryl iodide. What are the primary causes and solutions?
A3: Homocoupling of the aryl iodide can occur, particularly at higher temperatures or when the rate of transmetalation (in Suzuki reactions) or amine association (in Buchwald-Hartwig reactions) is slow compared to the rate of side reactions from the oxidative addition complex. To mitigate this:
-
Lower the reaction temperature.
-
Optimize the palladium catalyst and ligand concentration.
-
Ensure the coupling partner (e.g., boronic acid, amine) is of high purity and stoichiometrically balanced.
Q4: Can the amino group on the ring participate in or hinder the reaction?
A4: Yes, the free amino group can act as a ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle. While it is often a desired reactant in C-N couplings, in other reactions like Suzuki or Heck, its coordination can be a nuisance. If catalyst inhibition is suspected, using a more electron-rich or sterically bulky phosphine ligand can sometimes prevent the substrate's amino group from binding as strongly to the palladium center.
Q5: Is the tert-butyl ester group stable under typical cross-coupling conditions?
A5: The tert-butyl ester is generally stable under many cross-coupling conditions. However, it can be labile under strongly basic conditions, especially when paired with nucleophilic solvents (like methanol or ethanol) or at elevated temperatures, leading to hydrolysis or transesterification. If ester cleavage is observed, consider using milder bases (e.g., carbonates instead of alkoxides) or running the reaction at a lower temperature.
Troubleshooting Guides by Reaction Type
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl iodide with a boronic acid or ester.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield, High Hydrodehalogenation | 1. Presence of water/protons.2. Inefficient transmetalation.3. Boronic acid decomposition. | 1. Use anhydrous solvents and reagents; degas thoroughly.2. Increase concentration of boronic acid (e.g., 1.5 equiv.).3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][3]4. Use a fresh, high-purity batch of boronic acid. |
| Significant Homocoupling of Aryl Iodide | 1. Reaction temperature is too high.2. Slow transmetalation step. | 1. Lower the reaction temperature.2. Screen different palladium catalysts and ligands to find a more active system.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Side reactions catalyzed by palladium. | 1. Ensure the reaction setup is under an inert atmosphere (Argon or Nitrogen).2. Degas the reaction mixture via freeze-pump-thaw cycles or by bubbling with inert gas. |
| No Reaction or Stalled Reaction | 1. Inactive catalyst.2. Poor choice of base or solvent.3. Steric hindrance from the coupling partner.[5] | 1. Use a fresh catalyst or a pre-catalyst.2. Screen solvents (e.g., Dioxane, Toluene, THF) and bases.3. Consider a less sterically hindered boronic acid or a more active catalyst system. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine.
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield, High Hydrodehalogenation | 1. β-Hydride elimination from the palladium-amide intermediate.[2]2. Protic impurities quenching intermediates. | 1. Select a ligand known to promote fast reductive elimination (e.g., bulky biaryl phosphines).2. Use a non-coordinating, strong base like LHMDS or NaOtBu.[1]3. Ensure anhydrous conditions. |
| Formation of Di- or Tri-arylamines | 1. The newly formed arylamine product is reacting further with the starting aryl iodide. | 1. Use a stoichiometric amount of the amine coupling partner.2. Lower the reaction temperature once the initial coupling has started.3. Follow reaction progress by TLC or LC-MS to avoid prolonged reaction times. |
| No Reaction | 1. Base is not strong enough to deprotonate the amine.2. Ligand is not suitable for the specific amine substrate.3. Catalyst deactivation. | 1. Switch to a stronger base (e.g., NaOtBu).2. Screen different generations of Buchwald-Hartwig ligands or pre-catalysts.[1][6]3. Ensure an inert atmosphere is maintained throughout the reaction. |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a problematic cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
Palladium Catalytic Cycle and Side Reactions
This diagram illustrates the main steps in a generic Pd(0)/Pd(II) catalytic cycle and indicates where common side reactions can occur.
Caption: Key pathways in Pd-catalyzed cross-coupling reactions.
Key Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the Suzuki-Miyaura coupling of this compound, with an emphasis on minimizing side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: The reaction vessel is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure the removal of atmospheric oxygen and moisture.
-
Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (Critical Step): The resulting slurry is further degassed by bubbling argon through the mixture for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles. This step is critical to minimize side reactions caused by oxygen or water.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired product from any side products like the homocoupled dimer or the hydrodehalogenated material.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
stability of tert-butyl 2-amino-5-iodobenzoate under reaction conditions
Welcome to the technical support center for tert-butyl 2-amino-5-iodobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The tert-butyl ester is sensitive to acidic conditions, and the amino group can be susceptible to oxidation over time when exposed to air and light.
Q2: I am observing incomplete conversion or decomposition of my starting material during a Suzuki-Miyaura coupling reaction. What could be the cause?
A2: Several factors could contribute to this issue. This compound is generally stable under typical Suzuki coupling conditions.[1] However, issues can arise from the reaction setup.
Troubleshooting Steps:
-
Base Selection: While common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally compatible, overly harsh basic conditions could potentially lead to side reactions. Ensure the base is fully dissolved or properly suspended.
-
Solvent Purity: Ensure your solvent (e.g., dioxane, toluene, DMF) is anhydrous and degassed. Oxygen can deactivate the palladium catalyst.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Ensure they are active and suitable for the specific coupling partners.
-
Temperature: While the compound has good thermal stability[2], prolonged exposure to very high temperatures (>120°C) could lead to gradual decomposition.
Troubleshooting Guide: Reaction Failures
If you are experiencing issues with reactions involving this compound, use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for experiments.
Q3: Is the tert-butyl ester group stable under Buchwald-Hartwig amination conditions?
A3: Generally, yes. The tert-butyl ester is robust enough to withstand the basic conditions typically employed in Buchwald-Hartwig aminations (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The primary vulnerability of the tert-butyl group is cleavage under acidic conditions. It is stable to the strong bases used for deprotonating the amine coupling partner.[3] However, care should be taken to avoid any acidic workup steps if the ester needs to remain intact.
Q4: Can the amino group of this compound participate in side reactions?
A4: Yes, the free amino group is a nucleophile and can compete in coupling reactions, leading to undesired side products. For instance, in palladium-catalyzed reactions, diarylation of the amine or intramolecular N-arylation cyclization can sometimes occur, although the latter is less common for this specific substrate geometry.[4] If such side reactions are a concern, protection of the amino group (e.g., as a Boc-carbamate) may be necessary.
Q5: My reaction requires acidic conditions. How stable is the tert-butyl ester?
A5: The tert-butyl ester is highly sensitive to acid and functions as a protecting group that is cleaved under these conditions.[5] Strong acids like trifluoroacetic acid (TFA) will rapidly cleave the ester at room temperature.[6][7] Milder acidic conditions or the presence of Lewis acids can also induce cleavage to the corresponding carboxylic acid (2-amino-5-iodobenzoic acid). If the ester moiety must be preserved, acidic conditions should be strictly avoided.
Caption: Acid-catalyzed decomposition pathway.
Data & Protocols
Table 1: Stability under Various Reaction Conditions
| Condition Category | Reagent/Condition | Stability of Functional Groups | Potential Issues |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 90°C | Stable | Catalyst deactivation by O₂. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOt-Bu, Dioxane, 110°C | Stable [8] | Potential for amine diarylation. Iodide inhibition possible with some ligand systems.[9] |
| Acidic Hydrolysis | 50% TFA in DCM, 25°C | Tert-butyl ester is cleaved | Rapid deprotection to the carboxylic acid.[6][7] |
| Basic Hydrolysis | 1M NaOH, MeOH, 60°C | Stable for short periods | Prolonged heating may lead to slow hydrolysis. Steric hindrance reduces reactivity.[2] |
| Oxidative | m-CPBA | C-I bond is susceptible to oxidation | The iodine can be oxidized to higher oxidation states (iodoxy).[10] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.5 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling.
References
- 1. Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of tert-Butyl 2-amino-5-iodobenzoate
This guide provides troubleshooting advice and frequently asked questions for the deprotection of the tert-butyl group from 2-amino-5-iodobenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a tert-butyl ester on a 2-amino-5-iodobenzoate system?
The most prevalent and effective method for removing a tert-butyl protecting group from an ester is through acidolysis. Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness at room temperature and the volatile nature of its byproducts, which simplifies purification. The reaction proceeds by protonating the ester oxygen, followed by the elimination of isobutylene.
Alternative methods include:
-
Other Strong Acids: Formic acid and hydrochloric acid (HCl) in an organic solvent can also be used.
-
Thermal Deprotection: In some specific cases, heating the compound can lead to the elimination of isobutylene, though this may require high temperatures and is substrate-dependent.
Q2: My deprotection reaction with TFA is incomplete. What should I do?
An incomplete reaction can be due to several factors:
-
Insufficient TFA: Ensure you are using a sufficient excess of TFA. A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM), or even neat TFA.
-
Reaction Time: While many TFA deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Scavengers: The tert-butyl cation formed during the reaction is a reactive electrophile that can be trapped by nucleophiles, including the starting material or product, leading to side reactions and potentially stalling the desired reaction. The addition of a scavenger like triethylsilane (TES) or anisole can capture the tert-butyl cation and improve the reaction efficiency.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?
The primary side reaction of concern is the alkylation of the electron-rich aromatic ring or the amino group by the tert-butyl cation generated during the deprotection. The 2-amino group makes the aromatic ring particularly susceptible to electrophilic attack.
To mitigate this:
-
Use a Scavenger: Adding a scavenger such as triethylsilane (TES) or anisole is highly recommended. These compounds are more nucleophilic than your product and will preferentially react with the tert-butyl cation.
-
Lower the Temperature: Running the reaction at 0 °C may reduce the rate of side reactions more than it reduces the rate of the desired deprotection.
Q4: Is there a risk of losing the iodine substituent during the deprotection?
The carbon-iodine bond in aryl iodides is generally stable to the acidic conditions used for tert-butyl deprotection, especially when using TFA at room temperature. However, prolonged reaction times or elevated temperatures could potentially lead to side reactions. It is always advisable to monitor the reaction progress and purify the product as soon as the reaction is complete.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or side reactions inhibiting the process. | 1. Increase the amount of TFA (e.g., use neat TFA).2. Extend the reaction time and monitor by TLC/LC-MS.3. Add a scavenger like triethylsilane (TES) or anisole (1-2 equivalents). |
| Formation of Multiple Byproducts | Alkylation of the aromatic ring or amino group by the tert-butyl cation. | 1. Add a scavenger (triethylsilane or anisole) to the reaction mixture from the start.2. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficult Purification | Residual TFA in the product, or byproducts that are difficult to separate. | 1. For TFA removal, co-evaporate the crude product with a solvent like toluene or methanol multiple times.2. If byproducts are the issue, optimize the reaction conditions (see above) to minimize their formation. Chromatographic purification may be necessary. |
| Low Yield | A combination of incomplete reaction and side product formation. | Address both issues by optimizing the reaction conditions as described above. Ensure the starting material is pure. |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
-
Dissolve the tert-butyl 2-amino-5-iodobenzoate derivative in dichloromethane (DCM) (approximately 0.1 M).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting crude product, 2-amino-5-iodobenzoic acid, can then be purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection using TFA with a Scavenger
-
Dissolve the this compound derivative in dichloromethane (DCM) (approximately 0.1 M).
-
Add triethylsilane (TES) (1.5 equivalents) to the solution.
-
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product as needed.
Visual Guides
Caption: Workflow for tert-butyl deprotection and troubleshooting.
Caption: Decision tree for troubleshooting deprotection issues.
Technical Support Center: Synthesis of tert-Butyl 2-amino-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-amino-5-iodobenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction is incomplete, and I observe a significant amount of starting material (tert-butyl 2-aminobenzoate) by TLC/LC-MS. What could be the issue?
Answer:
Incomplete iodination of tert-butyl 2-aminobenzoate is a common issue. Several factors could be contributing to this:
-
Insufficient Iodinating Agent: Ensure you are using a sufficient stoichiometric amount of the iodinating agent (e.g., N-iodosuccinimide [NIS] or iodine monochloride [ICl]). It is advisable to use a slight excess (1.05-1.2 equivalents) to drive the reaction to completion.
-
Reaction Time: The iodination of anilines can be rapid, but reaction times can vary depending on the specific conditions. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Reaction Temperature: While many iodinations of activated rings proceed at room temperature, gentle heating may be required to achieve full conversion. However, be cautious as higher temperatures can also lead to side reactions.
-
Purity of Reagents and Solvents: Ensure that your reagents and solvents are of high purity and anhydrous, as water can interfere with the reaction.
Question 2: I am observing a byproduct with a higher molecular weight than my desired product, which I suspect is a di-iodinated species. How can I avoid this?
Answer:
The formation of di-iodinated byproducts, such as tert-butyl 2-amino-3,5-diiodobenzoate, can occur due to the high reactivity of the aniline starting material.[1] Here are some strategies to minimize this side reaction:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the iodinating agent. Adding the iodinating agent portion-wise can also help maintain a low concentration and favor mono-iodination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-iodination.
-
Choice of Iodinating Agent: Milder iodinating agents may provide better selectivity.
Question 3: During workup or purification, I am seeing the formation of 2-amino-5-iodobenzoic acid. What is causing this and how can I prevent it?
Answer:
The formation of 2-amino-5-iodobenzoic acid is due to the hydrolysis of the tert-butyl ester. Tert-butyl esters are known to be labile under acidic conditions.
-
Avoid Strong Acids: During the workup, avoid washing with strong aqueous acids. If an acidic wash is necessary, use a weak acid like dilute ammonium chloride and perform the extraction quickly at a low temperature.
-
Neutralize Acidic Catalysts: If your reaction uses an acid catalyst, ensure it is thoroughly neutralized with a mild base (e.g., sodium bicarbonate solution) before concentrating the reaction mixture.
-
Purification Conditions: When performing column chromatography, the silica gel can be slightly acidic, which may cause hydrolysis. To mitigate this, you can:
-
Neutralize the silica gel by preparing the slurry with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v) in the eluent.
-
Use a less acidic stationary phase like neutral alumina.
-
Question 4: My final product is discolored (yellow, brown, or pink). What is the source of this coloration and how can I remove it?
Answer:
Anilines are prone to oxidation, which can lead to the formation of colored impurities.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purification: Most colored impurities can be removed by column chromatography. If the color persists, a charcoal treatment of the crude product solution followed by filtration before chromatography may be effective. Recrystallization of the final product can also help in removing colored impurities.
Question 5: I am having difficulty purifying my product by column chromatography. It seems to be streaking or sticking to the silica gel.
Answer:
The amino group in your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.
-
Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (0.1-1%) to your eluent system can significantly improve the peak shape and recovery of your product by competing for the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for your purification.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Cause | Identification Method |
| tert-Butyl 2-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | Incomplete iodination | TLC, LC-MS, ¹H NMR |
| tert-Butyl 2-amino-3,5-diiodobenzoate | C₁₁H₁₃I₂NO₂ | 445.04 | Over-iodination | LC-MS, ¹H NMR |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | Hydrolysis of the tert-butyl ester | TLC, LC-MS, ¹H NMR |
| Oxidized Byproducts | Variable | Variable | Oxidation of the aniline | Color, TLC, LC-MS |
Experimental Protocols
Protocol 1: Iodination of tert-Butyl 2-aminobenzoate with N-Iodosuccinimide (NIS)
-
Reaction Setup: To a solution of tert-butyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add N-iodosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. To avoid streaking, 0.1% triethylamine can be added to the eluent.
Protocol 2: Esterification of 2-Amino-5-iodobenzoic Acid
-
Reaction Setup: Suspend 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable solvent like toluene. Add an excess of tert-butanol and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).[2]
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is no longer observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a mild aqueous base like sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity with Tert-butyl 2-amino-5-iodobenzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-amino-5-iodobenzoate and its poly-functionalized derivatives. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to achieving high regioselectivity in cross-coupling and other functionalization reactions.
The primary challenge in reactions with derivatives of this compound often arises when a second reactive site is present, such as an additional halogen (e.g., bromine or chlorine), leading to potential competition and the formation of isomeric products. This guide focuses on strategies to control and direct the reaction to the desired position.
Frequently Asked Questions (FAQs)
Q1: I am performing a cross-coupling reaction on a di-halogenated analog of this compound and getting a mixture of isomers. Why is this happening?
A: This is a common issue stemming from the competitive reactivity of the two different carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is oxidative addition, where the palladium catalyst inserts into the C-X bond.[1][2] The reactivity of this step generally follows the trend C-I > C-Br > C-Cl, based on bond dissociation energies.[1][3] Therefore, if your substrate contains both an iodine and a bromine atom, the reaction will typically occur preferentially at the C-I bond. However, factors such as the catalyst system, ligand, solvent, and temperature can influence this selectivity, sometimes allowing the less reactive bond to compete, resulting in a mixture of products.
Q2: How can I maximize selectivity for the more reactive C-I bond over a C-Br bond?
A: To favor the inherent reactivity trend (C-I > C-Br), you should employ conditions that exploit the differences in bond strength. Mild reaction conditions are often sufficient.
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a simple phosphine ligand (e.g., PPh₃) often provide good selectivity for the C-I bond.
-
Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can enhance selectivity, as the higher activation energy required for C-Br bond cleavage is less likely to be overcome.
-
Reaction Time: Limiting the reaction time can prevent the subsequent, slower reaction at the C-Br bond after the C-I coupling is complete.
Q3: Is it possible to reverse the selectivity and react preferentially at a C-Br bond in the presence of a C-I bond?
A: While challenging, achieving "atypical" selectivity is possible by carefully tuning the reaction conditions to override the intrinsic bond reactivities.
-
Ligand Choice: Employing highly sterically hindered N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos) can sometimes alter the preferred site of oxidative addition.[4]
-
Catalyst Speciation: The ratio of palladium to the ligand can be critical. In some systems, a lower ligand-to-palladium ratio (≤2:1) can favor the formation of palladium clusters or low-coordinate palladium species that exhibit different selectivity profiles compared to mononuclear catalysts.[3][4]
-
Additives: Certain additives or salts can modulate catalyst activity and influence the reaction outcome.[3]
Q4: What is the specific role of the phosphine ligand in controlling regioselectivity?
A: The ligand is arguably the most critical factor for controlling regioselectivity. Its properties influence the steric and electronic environment of the palladium center.
-
Steric Hindrance: Bulky ligands can sterically block access to one of the halogen sites on the substrate, forcing the catalyst to react at the less hindered position.
-
Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which can accelerate the rate of oxidative addition, sometimes amplifying the inherent reactivity differences between the C-X bonds. Conversely, specific electronic interactions between the ligand, substrate, and catalyst can sometimes lead to unexpected selectivity outcomes.[2][4]
Q5: How do the solvent and base choice impact regioselectivity?
A: Solvents and bases play a crucial role and can significantly influence the reaction pathway.
-
Solvent: The polarity of the solvent can affect catalyst stability and solubility. In some cases, a change in solvent can reverse regioselectivity. For example, polar aprotic solvents like THF or dioxane are common, but their interaction with reaction byproducts (e.g., halide anions) can influence catalyst behavior and selectivity for mono- versus di-functionalization.[5][6]
-
Base: The base is essential for the transmetalation step in reactions like Suzuki-Miyaura coupling. A weak base may not be sufficient to drive the reaction, while a very strong base could lead to side reactions or catalyst decomposition. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the overall reaction rate and, consequently, the observed selectivity between two competing sites.
Troubleshooting Guide
This guide addresses the common problem of poor regioselectivity in a cross-coupling reaction with a di-halogenated substrate (e.g., tert-butyl 2-amino-3-bromo-5-iodobenzoate).
| Problem | Potential Cause | Parameter to Adjust | Suggested Action & Rationale |
| Low Regioselectivity: Significant formation of the product from coupling at the less reactive C-Br site when targeting the C-I site. | Reaction conditions are too harsh, overcoming the activation barrier for C-Br cleavage. | Temperature | Decrease the reaction temperature. Start at room temperature and gradually increase only if no reaction occurs. |
| Catalyst system is not selective enough. | Ligand | Switch to a less bulky, more electron-neutral ligand like PPh₃ or SPhos. This can enhance the intrinsic electronic preference for C-I oxidative addition. | |
| Palladium Source | Use a well-defined precatalyst like Pd(PPh₃)₄ to ensure a consistent active species. | ||
| Atypical Selectivity Required: Inability to achieve desired coupling at the C-Br site. | The intrinsic reactivity of the C-I bond dominates under all tested conditions. | Ligand | Screen a panel of sterically demanding, electron-rich ligands (e.g., XPhos, RuPhos, or bulky NHC ligands like IPr). These can alter the catalyst's steric profile and potentially favor the more accessible or electronically distinct C-Br site.[4] |
| Catalyst speciation is not optimal for atypical selectivity. | Pd:Ligand Ratio | Experiment with Pd:Ligand ratios of 1:1 or 1:2. Lower ratios may promote different catalytic species with inverted selectivity.[3][4] | |
| Solvent | Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile). Solvent can influence catalyst aggregation and selectivity.[6] | ||
| Low or No Yield: The reaction is not proceeding efficiently. | Inefficient generation of the active Pd(0) catalyst. | Catalyst Activation | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper pre-activation or consider switching to a modern precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable generation of the active Pd(0) species.[7] |
| Base is not suitable for the reaction. | Base | Screen different bases. For Suzuki couplings, K₃PO₄ is often effective with hindered substrates. For Sonogashira, an amine base like Et₃N or DIPEA is required. |
Data Presentation: Influence of Ligand on Regioselectivity
The following table summarizes literature data from an analogous dihalopyridine system, illustrating how the choice of ligand and the palladium-to-ligand ratio can dramatically influence which site reacts in a Suzuki-Miyaura coupling. This demonstrates a key principle applicable to controlling selectivity.
| Substrate | Catalyst System (Pd:Ligand Ratio) | Solvent | Base | Regiomeric Ratio (C4:C2) | Reference |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (1:≥3) | Toluene | K₂CO₃ | >1:20 (Favors C2) | [4] |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (1:≤2.5) | Toluene | K₂CO₃ | 13:1 (Favors C4) | [4] |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | Dioxane/H₂O | K₃PO₄ | 10.4:1 (Favors C4) | [4] |
| 3,5-Dibromo-2-pyrone | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 1:19 (Favors C5) | [2] |
| 3,5-Dibromo-2-pyrone | Pd(Xantphos)Cl₂ | Dioxane/H₂O | K₂CO₃ | >20:1 (Favors C3) | [2] |
Visualizations
Experimental & Logical Workflows
References
- 1. fiveable.me [fiveable.me]
- 2. escholarship.org [escholarship.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in Reactions with Tert-butyl 2-amino-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cross-coupling reactions involving tert-butyl 2-amino-5-iodobenzoate.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC/LC-MS analysis shows a large amount of unreacted this compound.
-
Formation of significant side products, such as homocoupled boronic acid species.
-
The reaction mixture turns black, indicating potential palladium black precipitation.
Possible Causes and Troubleshooting Steps:
-
Iodide Inhibition: The iodide present in the starting material can form stable, inactive palladium-iodide complexes, effectively poisoning the catalyst.
-
Solution: Consider using a solvent system where the iodide byproduct (e.g., NaI, KI) has low solubility, thus removing it from the reaction medium. Toluene is often a good choice for this purpose.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the catalytic cycle and are more resistant to iodide poisoning.[2]
-
-
Inadequate Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure proper in-situ reduction of the Pd(II) source (e.g., Pd(OAc)₂). The presence of a base is crucial for this step.
-
-
Base Incompatibility: The chosen base may not be optimal for the specific reaction conditions or may be degrading the starting materials.
-
Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Ensure the base is finely ground and anhydrous.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls, with starting materials and product present in the reaction mixture even after extended reaction times.
-
Noticeable catalyst decomposition.
Possible Causes and Troubleshooting Steps:
-
Ligand Decomposition or Inappropriateness: The phosphine ligand may be degrading under the reaction conditions or may not be suitable for coupling with the amine. The amine substrate itself can sometimes act as a ligand and deactivate the catalyst.
-
Base Strength: The base may be too weak to deprotonate the amine effectively or too strong, leading to side reactions.
-
Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often required.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.
-
Solution: Toluene, dioxane, and THF are commonly used solvents. Toluene can be particularly effective in reactions with aryl iodides due to the insolubility of iodide salts.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound in Suzuki-Miyaura couplings?
A1: Low yields with this substrate are often attributed to catalyst poisoning by the iodide. The iodide can form stable palladium-iodide dimers that are catalytically inactive.[1] To mitigate this, consider the following:
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Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos that can accelerate the catalytic cycle and are more resistant to poisoning.[2]
-
Solvent Choice: Employ a non-polar solvent like toluene where the inorganic iodide byproducts are poorly soluble and precipitate out, thus preventing catalyst inhibition.[1]
-
Base Optimization: Ensure you are using an appropriate and high-purity base, such as K₂CO₃ or Cs₂CO₃.
Q2: I observe a color change to black in my reaction mixture. What does this indicate and how can I prevent it?
A2: A black precipitate is often indicative of the formation of palladium black (Pd(0) metal), which is a sign of catalyst decomposition and deactivation. This can be caused by:
-
Presence of Oxygen: Rigorously degas your solvents and reaction setup to remove any dissolved oxygen.
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst. Consider screening different ligands.
Q3: Can the amino group in this compound interfere with the catalytic cycle?
A3: Yes, the free amino group is a potential ligand for the palladium center. This coordination can sometimes compete with the desired catalytic cycle, leading to catalyst inhibition. In some cases, protecting the amino group might be considered, although many modern catalyst systems are robust enough to tolerate free amines. For Buchwald-Hartwig aminations, the amine nucleophile itself can act as a ligand, and using a slight excess of the phosphine ligand can help prevent catalyst deactivation.[4]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point would be:
-
Catalyst: Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Degassed toluene or a mixture of toluene and water.
-
Temperature: 80-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Always perform a small-scale test reaction to optimize these conditions for your specific coupling partner.
Data Presentation
The following tables provide representative quantitative data for typical cross-coupling reactions. Note that yields can vary significantly based on the specific coupling partners and reaction conditions.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DME/H₂O (4:1) | 90 | 24 | 70-85 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 100 | 16 | 70-80 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with tert-butyl 2-amino-5-iodobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with chemical reactions involving tert-butyl 2-amino-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding or giving low yields. What are the common causes?
A1: Failure of Suzuki coupling reactions involving this substrate can often be attributed to a few key factors:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the palladium catalyst and the boronic acid derivative to the reaction site.[1][2][3] This is a common issue with substrates bearing large ortho-substituents.
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. This can be due to poor quality reagents, exposure to air (for Pd(0) catalysts), or the presence of impurities.
-
Inappropriate Ligand Choice: The ligand choice is crucial for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.
-
Base and Solvent Issues: The choice and quality of the base and solvent are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. The solvent must be anhydrous and capable of dissolving all reactants.[4]
-
Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Q2: I am observing decomposition of my starting material, this compound, during a Buchwald-Hartwig amination. Why is this happening?
A2: Decomposition of this compound in Buchwald-Hartwig reactions can be caused by:
-
High Reaction Temperatures: While heating is often necessary, excessive temperatures can lead to the thermal decomposition of the starting material or the product.
-
Strong Base: The use of a very strong base, such as sodium tert-butoxide, can lead to side reactions, including elimination or hydrolysis of the tert-butyl ester.
-
Incompatibility with Reaction Conditions: The amino group on the benzene ring can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.
-
Oxidation: The amino group is susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.
Q3: My Sonogashira coupling reaction is sluggish and incomplete. What can I do to improve it?
A3: To improve a sluggish Sonogashira coupling with this compound, consider the following:
-
Copper(I) Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and active. Copper(I) is crucial for the formation of the copper acetylide intermediate.[5]
-
Amine Base Quality: The amine base (e.g., triethylamine, diisopropylamine) should be dry and freshly distilled. Impurities or water can quench the catalyst and hinder the reaction.[6]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[5]
-
Ligand Selection: While often run without a phosphine ligand, for a sterically hindered substrate, the addition of a suitable ligand might be beneficial.
-
Solvent Choice: Aprotic polar solvents like DMF or THF are commonly used. Ensure the solvent is anhydrous.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Switch to a less bulky boronic acid/amine/alkyne. Use a catalyst system with a more sterically demanding and electron-rich ligand (e.g., XPhos, SPhos). | The bulky tert-butyl group and the ortho-amino group create significant steric hindrance around the iodine atom, impeding the approach of the coupling partners and the catalyst.[2][3][7][8][9] Larger, more electron-rich ligands can promote the difficult oxidative addition step. |
| Catalyst Deactivation | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use a pre-catalyst that is more air-stable. | Palladium(0) catalysts are sensitive to air and moisture. Impurities in reagents or solvents can also poison the catalyst.[4] |
| Incorrect Base/Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the solvent is anhydrous and degassed. | The choice of base is critical for the efficiency of the transmetalation step. Water and oxygen can lead to side reactions and catalyst deactivation.[4][5] |
| Low Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | Some cross-coupling reactions with sterically hindered substrates require higher temperatures to overcome the activation energy barrier. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Coupling Partner | For Suzuki, ensure a 1:1 stoichiometry of the boronic acid to the aryl iodide. For Sonogashira, rigorously degas the reaction mixture. | An excess of the boronic acid can lead to its homocoupling. Oxygen promotes the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions.[5] |
| Dehalogenation (Hydrodehalogenation) | Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. | Trace amounts of water or other protic sources can lead to the replacement of the iodine atom with hydrogen. |
| Side reactions involving the amino or ester group | Use milder reaction conditions (lower temperature, weaker base). Protect the amino group if necessary. | The amino and ester functionalities can be sensitive to the reaction conditions, leading to undesired side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for tert-Butyl 2-Amino-5-Iodobenzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving tert-butyl 2-amino-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure following a reaction with this compound?
A typical workup procedure begins after the reaction is deemed complete. The primary goal is to separate the desired product from unreacted starting materials, catalysts, and byproducts. A common sequence involves:
-
Quenching the reaction: This is done to stop the reaction, often by adding water or an aqueous solution.
-
Solvent removal: If the reaction was conducted in a volatile organic solvent, it is often removed under reduced pressure using a rotary evaporator.
-
Aqueous workup/extraction: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and/or brine to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: The crude product is then purified, most commonly by silica gel column chromatography.
Q2: What are the common impurities I might encounter?
Common impurities can include unreacted this compound, the starting materials from the reaction, catalysts (e.g., palladium catalysts in cross-coupling reactions), and side products. Depending on the reaction, side products could arise from hydrolysis of the tert-butyl ester or side reactions involving the amino group.
Q3: How do I choose the right solvent system for column chromatography?
The choice of solvent system for column chromatography depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for your desired product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product is not precipitating or is an oil | The product may be highly soluble in the current solvent system or may not be a solid at room temperature. | Concentrate the solution to dryness using a rotary evaporator. If the product is an oil, proceed directly to purification by column chromatography. |
| Multiple spots on TLC after workup | The reaction may be incomplete, or there may be several side products. | Optimize the reaction conditions (e.g., reaction time, temperature) to improve conversion. For purification, carefully choose a solvent system for column chromatography that provides good separation between your product and the impurities. |
| Low yield after purification | The product may have been lost during the aqueous workup if it has some water solubility. The chosen chromatography solvent system may not be optimal, leading to poor separation. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is adjusted to suppress the solubility of your product if it has acidic or basic functional groups. Optimize the column chromatography conditions. |
| Presence of a baseline streak on TLC | The compound may be very polar and sticking to the silica gel. | Add a small amount of a more polar solvent like methanol to your elution system. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help. |
| Difficulty removing a specific impurity | The impurity may have a similar polarity to the product. | Try a different solvent system for column chromatography. Recrystallization of the purified product can also be an effective method to remove closely related impurities. |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a volatile organic solvent was used, remove it under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 25 mL)
-
Brine (1 x 25 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Rf value of this compound | 0.4 - 0.6 | In 20% ethyl acetate/hexanes on silica gel TLC. This can vary based on the specific batch of silica and solvent mixture. |
| Typical Yield Range after Purification | 50 - 90% | Highly dependent on the specific reaction and optimization of reaction and workup conditions. |
| Purity after Column Chromatography | >95% | As determined by NMR spectroscopy or LC-MS. |
Experimental Workflow
Caption: General workflow for the workup of this compound reactions.
Validation & Comparative
A Comparative Guide to Alternatives for Tert-butyl 2-amino-5-iodobenzoate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Tert-butyl 2-amino-5-iodobenzoate is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the steric influence of the tert-butyl group and the reactivity of the carbon-iodine bond. This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for specific synthetic needs.
The primary alternatives to this compound can be categorized into two main groups: other esters of 2-amino-5-iodobenzoic acid and analogues where the iodo- group is replaced by another halogen. Each of these alternatives offers a unique profile of reactivity, stability, and steric hindrance.
Key Alternatives and Their Characteristics
The most common alternatives include:
-
Methyl 2-amino-5-iodobenzoate: A widely used and often more cost-effective alternative. The smaller methyl group results in less steric hindrance compared to the tert-butyl group, which can influence reaction kinetics.[1]
-
Ethyl 2-amino-5-iodobenzoate: Similar to the methyl ester, this reagent offers reduced steric bulk and is a common building block in organic synthesis.
-
Butyl 2-amino-5-iodobenzoate: This alternative provides a linear alkyl chain, which can affect solubility and has different steric properties compared to the branched tert-butyl group. It is reported to have lower thermal stability than its tert-butyl counterpart.[2]
-
2-Amino-5-iodobenzoic acid: The parent acid can be used directly in some applications or can serve as a precursor for the synthesis of various custom esters.[3][4]
-
Tert-butyl 2-amino-5-bromobenzoate: In this analogue, the iodine atom is replaced by bromine. Generally, aryl bromides are less reactive than aryl iodides in oxidative addition to palladium(0), which can necessitate more forcing reaction conditions or more active catalyst systems.[5][6]
-
Methyl 2-amino-5-bromobenzoate: This compound combines the features of the methyl ester and the bromo-analogue, offering a different reactivity profile.[7]
Performance in Key Cross-Coupling Reactions
The utility of these reagents is most evident in their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The choice of the ester group and the halogen can significantly impact reaction yields, times, and the required catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2-amino-5-halobenzoate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for instance, a 3:1 mixture of toluene and water (8 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (typically 80-100 °C) for a designated period. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The nature of the ester can influence the reaction, and the choice of ligand for the palladium catalyst is crucial, especially when using less reactive aryl bromides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-amino-5-halobenzoate (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a base such as Cs₂CO₃ (1.5 mmol). A dry, degassed solvent like toluene or dioxane (5 mL) is added. The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. After the reaction is complete, as indicated by TLC or LC-MS analysis, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes. This reaction typically employs both palladium and copper catalysts.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 2-amino-5-halobenzoate (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as DMF or THF (10 mL), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base like triethylamine (2.0 mmol) are added. The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed. The solvent is then removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[8][9]
Comparative Data Summary
| Reagent | Halogen | Ester Group | Relative Reactivity in Cross-Coupling | Steric Hindrance | Key Considerations |
| This compound | Iodo | tert-Butyl | High | High | The bulky ester can influence product selectivity and may require specific catalysts for optimal performance. |
| Methyl 2-amino-5-iodobenzoate | Iodo | Methyl | High | Low | A versatile and common alternative, often more readily available and cost-effective.[1] |
| Ethyl 2-amino-5-iodobenzoate | Iodo | Ethyl | High | Low | Similar in reactivity to the methyl ester, with slight differences in solubility. |
| Butyl 2-amino-5-iodobenzoate | Iodo | Butyl | High | Moderate | Offers different solubility characteristics; reported to have lower thermal stability than the tert-butyl ester.[2] |
| tert-Butyl 2-amino-5-bromobenzoate | Bromo | tert-Butyl | Moderate | High | May require more active catalysts or harsher reaction conditions compared to the iodo-analogue.[5] |
| Methyl 2-amino-5-bromobenzoate | Bromo | Methyl | Moderate | Low | A useful alternative when milder reactivity is desired or to achieve selective coupling in di-halogenated substrates.[7] |
Visualizing Reaction Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an alternative to this compound should be guided by the specific requirements of the synthetic route, including desired reactivity, steric considerations, and cost. For applications where high reactivity is paramount, methyl or ethyl 2-amino-5-iodobenzoate are excellent choices. When a less reactive substrate is beneficial for selectivity, the corresponding bromo-analogues are valuable alternatives. The parent 2-amino-5-iodobenzoic acid provides the flexibility to synthesize custom esters tailored to the specific needs of a project. By understanding the properties and performance of these alternatives, researchers can optimize their synthetic strategies and achieve their target molecules with greater efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
- 3. 2-Amino-5-iodobenzoic acid | 5326-47-6 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 668969-63-9|tert-Butyl 2-amino-5-bromobenzoate|BLD Pharm [bldpharm.com]
- 6. labshake.com [labshake.com]
- 7. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Comparative Guide to tert-Butyl 2-Amino-5-Iodobenzoate and Other Iodoanilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-butyl 2-amino-5-iodobenzoate with other iodoanilines, focusing on their performance in palladium-catalyzed cross-coupling reactions. The information is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.
Introduction to Iodoanilines in Synthesis
Iodoanilines are versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The position of the iodine and other substituents on the aniline ring significantly influences their reactivity. This guide focuses on the comparison of this compound with fundamental iodoaniline isomers (2-, 3-, and 4-iodoaniline) in common cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
This compound is a valuable building block due to the presence of three key functional groups: an amino group, an iodine atom, and a tert-butyl ester. The ortho-amino group can direct metallation and influence the electronic properties of the aromatic ring. The iodine atom is an excellent leaving group in cross-coupling reactions. The bulky tert-butyl ester can provide steric hindrance, potentially influencing regioselectivity and reaction rates, and can be readily hydrolyzed under acidic conditions.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The reactivity of iodoanilines in this reaction is influenced by both electronic and steric factors.
Key Observations:
-
Electronic Effects: The presence of the electron-donating amino group can increase the electron density on the aromatic ring, which may affect the rate of oxidative addition to the palladium catalyst. Conversely, the ester group in this compound is electron-withdrawing, which can influence reactivity.
-
Steric Hindrance: The tert-butyl group in this compound introduces significant steric bulk.[2] This can sometimes lead to lower reaction yields or require more forcing conditions compared to less hindered iodoanilines. However, it can also be advantageous in controlling regioselectivity in certain substrates.
-
Catalyst and Conditions: Successful Suzuki-Miyaura couplings have been reported for a variety of iodoanilines, though the optimal catalyst, ligand, and base system may vary.[4][5][6] Generally, aryl iodides are more reactive than the corresponding bromides or chlorides.[7]
Table 1: Comparison of Iodoanilines in Suzuki-Miyaura Coupling
| Iodoaniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~75-85 |
| 2-Iodoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | ~80-95 |
| 3-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | ~90-98 |
| 4-Iodoaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >95 |
Note: The data in this table is compiled from various literature sources and represents typical, not directly comparative, experimental outcomes. Reaction conditions and yields can vary significantly based on the specific substrates and catalyst systems employed.
Comparative Reactivity in Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes.[8][9] The efficiency of the Heck reaction with iodoanilines can be influenced by the electronic nature of the substituents on the aniline ring.
Key Observations:
-
Electron-withdrawing groups on the aryl halide generally favor the Heck reaction.[10] The ester group in this compound may therefore enhance its reactivity in this context.
-
The amino group's position can influence the regioselectivity of the alkene addition.
-
A variety of palladium catalysts can be employed, with catalyst choice depending on the specific substrates.[11][12]
Table 2: Comparison of Iodoanilines in Heck Reaction
| Iodoaniline Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~70-80 |
| 2-Iodoaniline | Styrene | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80 | ~60-75 |
| 3-Iodoaniline | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 120 | ~85-95 |
| 4-Iodoaniline | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | >90 |
Note: The data in this table is compiled from various literature sources and represents typical, not directly comparative, experimental outcomes.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.[13][14][15][16] The steric and electronic properties of the iodoaniline play a crucial role in the success of this coupling.
Key Observations:
-
The steric hindrance from the tert-butyl ester in this compound might necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[1]
-
The ortho-amino group in 2-iodoaniline can sometimes chelate to the metal center, potentially affecting the reaction rate.
-
A wide range of primary and secondary amines can be coupled with iodoanilines using modern Buchwald-Hartwig protocols.[17]
Table 3: Comparison of Iodoanilines in Buchwald-Hartwig Amination
| Iodoaniline Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~80-90 |
| 2-Iodoaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~75-85 |
| 3-Iodoaniline | n-Hexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | >90 |
| 4-Iodoaniline | Piperidine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 70 | >95 |
Note: The data in this table is compiled from various literature sources and represents typical, not directly comparative, experimental outcomes.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
A mixture of the iodoaniline (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a 3:1 mixture of toluene and water, 4 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (e.g., 100 °C) with stirring for a specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for a Heck Reaction:
To a solution of the iodoaniline (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere to the desired temperature (e.g., 100 °C) for a specified time (e.g., 16-24 hours). After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.
General Procedure for a Buchwald-Hartwig Amination:
In an inert atmosphere glovebox, a reaction tube is charged with the iodoaniline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). A suitable solvent (e.g., toluene, 2 mL) is added, and the tube is sealed. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 12-24 hours). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and other iodoanilines will depend on the specific synthetic target and the desired reaction outcome. While simpler iodoanilines may offer higher reactivity in some cases due to reduced steric hindrance, this compound provides a unique combination of functional groups that can be advantageous for multi-step syntheses and the introduction of molecular complexity. The tert-butyl ester can serve as a protecting group or a point of diversification, and the ortho-amino group can be utilized for further functionalization. Researchers should consider the electronic and steric profile of their chosen iodoaniline and optimize reaction conditions accordingly to achieve the desired transformation efficiently.
References
- 1. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Tert-butyl 2-amino-5-iodobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of tert-butyl 2-amino-5-iodobenzoate and its derivatives. Below, we present experimental data and detailed protocols for key analytical methods, offering a framework for the robust characterization of these important chemical entities.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an iodinated aromatic ring, an amino group, and a bulky tert-butyl ester, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate structural validation is paramount to ensure the identity, purity, and desired properties of synthesized derivatives. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for this purpose.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize key physicochemical properties and spectral data. Data for the linear isomer, n-butyl 2-amino-5-iodobenzoate, is included to highlight the impact of the ester group on the compound's characteristics.[1]
Table 1: Physicochemical Properties
| Property | This compound | n-butyl 2-amino-5-iodobenzoate |
| CAS Number | 668261-27-6 | 1131605-38-3 |
| Molecular Formula | C₁₁H₁₄INO₂ | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol | 319.14 g/mol |
| Boiling Point | 360.3°C (Predicted) | ~300°C |
| Density | 1.586 g/cm³ (Predicted) | Not Available |
| Flash Point | 171.73°C (Predicted) | Not Available |
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Proton Assignment | This compound (Predicted) | n-butyl 2-amino-5-iodobenzoate[1] |
| Ar-H | ~7.8 ppm (d) | 7.70 ppm (dd, J = 8.1 Hz) |
| Ar-H | ~7.5 ppm (dd) | 6.76 ppm (d, J = 8.4 Hz) |
| Ar-H | ~6.7 ppm (d) | - |
| -NH₂ | Broad singlet | Not specified |
| -C(CH₃)₃ | ~1.5 ppm (s) | - |
| -OCH₂- | - | 4.15 ppm (t, J = 6.6 Hz) |
| -CH₂- | - | 1.6-1.7 ppm (m) |
| -CH₂- | - | 1.3-1.5 ppm (m) |
| -CH₃ | - | 0.9 ppm (t) |
Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon Assignment | This compound (Predicted) | n-butyl 2-amino-5-iodobenzoate[1] |
| C=O | ~167 ppm | 167.9 ppm |
| C-I | ~85 ppm | 151.8 ppm |
| C-NH₂ | ~152 ppm | 109.4 ppm |
| Ar-C | Multiple signals between 110-145 ppm | Not fully specified |
| -OC(CH₃)₃ | ~81 ppm | - |
| -C(CH₃)₃ | ~28 ppm | - |
| -OCH₂- | - | ~64 ppm |
| -CH₂- | - | ~30 ppm |
| -CH₂- | - | ~19 ppm |
| -CH₃ | - | ~13 ppm |
Table 4: Mass Spectrometry Data
| Ion | This compound (Predicted) |
| Molecular Ion [M]⁺ | m/z 319 |
| [M+H]⁺ | m/z 320 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | m/z 263 |
| [M-C₄H₉O₂]⁺ (Loss of pivaloyl group) | m/z 218 |
Table 5: X-ray Crystallography Data
| Parameter | This compound (Data Not Available) | 4-Methylpiperazin-1-ium 2-amino-5-iodobenzoate[2] |
| Crystal System | - | Monoclinic |
| Space Group | - | P2/c |
| a (Å) | - | 14.829(3) |
| b (Å) | - | 7.3472(14) |
| c (Å) | - | 13.713(3) |
| α (˚) | - | 90 |
| β (˚) | - | 90.54(3) |
| γ (˚) | - | 90 |
| Volume (ų) | - | 1487.6(5) |
| Z | - | 4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
For ESI: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
For EI: Introduce a small amount of the solid or a solution in a volatile solvent directly into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
For ESI, typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350°C.
-
For EI, use a standard electron energy of 70 eV.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire ester group. The presence of iodine will result in a characteristic isotopic pattern that is not readily observed due to iodine being monoisotopic.
-
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Mandatory Visualization
Below are diagrams visualizing the experimental workflow and a representative synthesis pathway.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: A representative synthesis pathway for this compound.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Tert-butyl 2-amino-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 2-amino-5-iodobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical monitoring to ensure it meets stringent purity specifications. This guide provides an objective comparison of three common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific impurity profile of the intermediate, the required sensitivity, and the intended application of the data. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Intrinsic quantitative signal response of nuclei in a magnetic field. |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.001 - 0.01% (SIM mode) | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | 0.003 - 0.03% (SIM mode) | ~0.3% |
| Linearity Range | 0.05 - 150% of nominal concentration | 0.01 - 120% of nominal concentration | 1 - 100% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Specificity | Good, but may require reference standards for peak identification. | Excellent, provides structural information for impurity identification. | Excellent, provides structural confirmation and quantification without a specific reference standard for the analyte. |
| Throughput | High | Moderate | Moderate |
| Primary Use | Routine quality control, quantification of known impurities, and assay of the main component. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination, certification of reference standards, and structural elucidation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transferability of analytical methods. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine determination of the purity of this compound and for quantifying known impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute an aliquot of this solution to a final concentration of approximately 0.05 mg/mL for analysis.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For quantification of specific impurities, a calibration curve is generated using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents or by-products from the synthesis. Due to the polar nature of the amino group, derivatization is often required to improve chromatographic performance.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Dry a 1 mg sample of this compound under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve with a suitable internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
-
Predicted 1H-NMR Chemical Shifts for this compound (in DMSO-d6):
-
Aromatic protons: ~6.7-7.7 ppm[6]
-
Amino protons: ~5.5-6.5 ppm
-
Tert-butyl protons: ~1.5 ppm
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: A flowchart illustrating the key stages in the purity assessment of a pharmaceutical intermediate.
Conclusion
The purity assessment of this compound is a multi-faceted process that can be effectively accomplished using a variety of analytical techniques.
-
HPLC-UV stands out as a robust and high-throughput method for routine quality control and the quantification of known impurities.
-
GC-MS offers unparalleled specificity for the identification and quantification of volatile and semi-volatile impurities, which are often missed by liquid chromatography.
-
qNMR provides a powerful, non-destructive method for obtaining an absolute purity value and can be invaluable for the certification of reference materials and for orthogonal verification of results from other techniques.[4]
The choice of the most suitable method will be dictated by the specific requirements of the analysis. In many cases, a combination of these techniques will provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
A Comparative Analysis of Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation with Tert-Butyl 2-Amino-5-Iodobenzoate
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Tert-butyl 2-amino-5-iodobenzoate is a valuable building block, and its derivatization through cross-coupling reactions is a common strategy. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative overview of various catalytic systems employed in the coupling reactions of this compound, supported by experimental data from the literature.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or their derivatives. For the coupling of this compound, various palladium-based catalysts have been utilized, with the choice of ligand playing a crucial role in the reaction's efficiency. Below is a comparison of different catalytic systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol) in the specified solvent (5 mL) is added the palladium precursor (0.02 mmol) and the ligand (0.04 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields in the amination of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 8 | 98 |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 12 | 94 |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | t-BuOH | 110 | 24 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The amine (1.2 mmol), this compound (1.0 mmol), and the solvent (5 mL) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes. While traditionally palladium-catalyzed, copper co-catalysis is often employed to facilitate the reaction. Copper-only systems have also been developed as a more economical alternative.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 93 |
| CuI | K₂CO₃ | DMF | 120 | 24 | 80 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 89 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in the specified solvent (10 mL) are added the palladium catalyst (0.01 mmol), the copper co-catalyst (0.02 mmol), and the base (3.0 mmol). The mixture is degassed and stirred under an argon atmosphere at the indicated temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Caption: Generalized Catalytic Cycles for Sonogashira Coupling.
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 2-amino-5-iodobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products derived from tert-butyl 2-amino-5-iodobenzoate, a versatile building block in organic synthesis. We present a detailed examination of the products from key cross-coupling reactions, offering a comparison with an alternative starting material, methyl 2-amino-5-bromobenzoate. This guide includes structured data tables, detailed experimental protocols, and workflow visualizations to support researchers in their synthetic and analytical endeavors.
Introduction to this compound in Synthesis
This compound is a valuable starting material in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its bifunctional nature, possessing both a nucleophilic amino group and an iodo-group amenable to cross-coupling reactions, allows for diverse and targeted molecular elaborations. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.
This guide focuses on the spectroscopic characterization of products from three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Spectroscopic Data of Reaction Products
The following tables summarize the key spectroscopic data for the products of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. For comparison, data for the analogous product from the Suzuki-Miyaura reaction of methyl 2-amino-5-bromobenzoate is also included.
Table 1: Suzuki-Miyaura Coupling Products
| Compound | Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 1a | This compound | (Structure of tert-butyl 2-amino-5-phenylbenzoate) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 1b | methyl 2-amino-5-bromobenzoate | (Structure of methyl 2-amino-5-phenylbenzoate) | 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 | Data not available in search results | Data not available in search results |
Table 2: Buchwald-Hartwig Amination Product
| Compound | Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 2a | This compound | (Structure of tert-butyl 2-amino-5-(phenylamino)benzoate) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 3: Sonogashira Coupling Product
| Compound | Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 3a | This compound | (Structure of tert-butyl 2-amino-5-(phenylethynyl)benzoate) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) is prepared in a suitable solvent system (e.g., dioxane/water).[1] The reaction vessel is sealed and heated under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 3-5 hours).[1] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., CH₂Cl₂).[1] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 5-10 mol%), and a strong base (e.g., KOtBu, 1.4 equiv) are combined in an anhydrous solvent (e.g., toluene).[2] The mixture is heated to a specified temperature (e.g., 90 °C) for a set duration. After the reaction is complete, it is cooled, quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified by chromatography.[2]
Protocol 3: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF-DMA), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added.[3] A base, typically an amine such as triethylamine, is also added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the crude product is purified by column chromatography.[3]
Visualizing Synthetic and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate a typical workflow for the synthesis and analysis of a derivative of this compound, as well as a decision-making pathway for selecting a synthetic route.
References
A Head-to-Head Comparison of Tert-butyl 2-amino-5-iodobenzoate and Methyl 2-amino-5-iodobenzoate in Organic Synthesis
In the realm of pharmaceutical and materials science research, the selection of building blocks is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the versatile scaffolds available, substituted aminobenzoates play a pivotal role as precursors to a wide array of complex molecules. This guide provides an in-depth comparison of two key intermediates: tert-butyl 2-amino-5-iodobenzoate and methyl 2-amino-5-iodobenzoate. We will delve into their synthesis, reactivity in common cross-coupling reactions, and the strategic implications of their distinct ester functionalities, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective use in synthesis. The choice between the tert-butyl and methyl ester can influence solubility and reactivity due to steric and electronic differences.
| Property | This compound | Methyl 2-amino-5-iodobenzoate |
| CAS Number | 668261-27-6 | 77317-55-6[1] |
| Molecular Formula | C₁₁H₁₄INO₂ | C₈H₈INO₂[1] |
| Molecular Weight | 319.14 g/mol [2] | 277.06 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid | Cream to pinkish crystalline solid[3] |
| Melting Point | Not widely reported | 80-89 °C[3] |
| Solubility | Generally more soluble in nonpolar organic solvents | Soluble in a range of organic solvents |
The bulky tert-butyl group generally imparts greater solubility in nonpolar solvents and can introduce steric hindrance that may influence reaction rates.
Synthesis of the Starting Materials
The preparation of both benzoates typically involves a two-step sequence: iodination of an appropriate anthranilate precursor, followed by esterification, or vice versa.
Synthesis of 2-Amino-5-iodobenzoic Acid
A common precursor for both esters is 2-amino-5-iodobenzoic acid, which can be synthesized from 2-aminobenzoic acid.
Experimental Protocol: Iodination of 2-Aminobenzoic Acid
To a solution of 2-aminobenzoic acid (1.0 eq) in acetic acid, molecular iodine (0.5 eq) and an oxidizing agent such as hydrogen peroxide are added. The reaction mixture is stirred at room temperature until completion. The product, 2-amino-5-iodobenzoic acid, is then isolated by filtration and can be purified by recrystallization.
Esterification to Form the Target Compounds
Experimental Protocol: Synthesis of Methyl 2-amino-5-iodobenzoate
Methyl 2-amino-5-iodobenzoate can be synthesized via Fischer esterification of 2-amino-5-iodobenzoic acid (1.0 eq) in methanol with a catalytic amount of a strong acid like sulfuric acid, heated at reflux. The product is then isolated by neutralization and extraction.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved by reacting 2-amino-5-iodobenzoic acid (1.0 eq) with an excess of tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid at room temperature. The product is isolated by extraction and purified by column chromatography.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Both molecules are valuable substrates for palladium-catalyzed cross-coupling reactions, serving as key intermediates in the synthesis of complex aromatic systems. The iodine substituent provides a reactive site for these transformations.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Both benzoates are expected to perform well in these reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the iodobenzoate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like toluene/ethanol/water is heated under an inert atmosphere. The product is isolated by extraction and purified by column chromatography.
| Coupling Partner | Ester Group | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Methyl | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Toluene/Ethanol/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Tert-butyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~80-90 |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl iodides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a crucial transformation in the synthesis of many natural products and functional materials.
Experimental Protocol: Sonogashira Coupling
The iodobenzoate (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), a copper(I) co-catalyst such as CuI (0.04 eq), and a base like triethylamine in a solvent such as THF are reacted at room temperature under an inert atmosphere. The product is isolated by extraction and purified by column chromatography.
| Coupling Partner | Ester Group | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Methyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~90-98 |
| 1-Octyne | Tert-butyl | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | ~85-95 |
Note: Yields are estimated based on typical Sonogashira reactions of similar aryl iodides.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes. The choice of ester may subtly influence the reaction conditions and outcomes.
Experimental Protocol: Heck-Mizoroki Reaction
The iodobenzoate (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tol)₃ (0.04 eq), and a base like triethylamine in a solvent such as DMF are heated under an inert atmosphere. The product is isolated by extraction and purification.
| Coupling Partner | Ester Group | Catalyst System | Base | Solvent | Yield (%) |
| Styrene | Methyl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | ~80-90 |
| Butyl acrylate | Tert-butyl | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | ~75-85 |
Note: Yields are estimated based on typical Heck reactions of similar aryl iodides.
The Critical Difference: Ester Deprotection
The most significant strategic difference between using this compound and its methyl counterpart lies in the conditions required for the deprotection of the ester group to the corresponding carboxylic acid. This choice is often dictated by the presence of other functional groups in the molecule.
Deprotection of the Tert-butyl Ester
The tert-butyl ester is a valuable protecting group for carboxylic acids as it is stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
The tert-butyl ester is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stirred at room temperature.[2] The reaction is typically complete within a few hours. The solvent and excess TFA are removed under reduced pressure to yield the carboxylic acid.
Experimental Protocol: Lewis Acid-Catalyzed Deprotection with Zinc Bromide (ZnBr₂)
For substrates sensitive to strong acids, a milder deprotection can be achieved using a Lewis acid. The tert-butyl ester is dissolved in a solvent like dichloromethane, and an excess of zinc bromide (ZnBr₂) is added.[4][5][6] The mixture is stirred at room temperature until the reaction is complete. The product is then isolated after an aqueous workup.
Deprotection of the Methyl Ester
The methyl ester is readily cleaved under basic conditions through saponification. This method is orthogonal to acid-labile protecting groups.
Experimental Protocol: Saponification with Sodium Hydroxide (NaOH)
The methyl ester is dissolved in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide. The reaction mixture is typically heated to reflux to ensure complete conversion.[7] After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, and the resulting carboxylic acid is extracted with an organic solvent.
Experimental Protocol: Saponification with Lithium Hydroxide (LiOH)
For more sensitive substrates, lithium hydroxide in a mixture of THF and water at room temperature can be a milder alternative for saponification.[7]
Strategic Considerations and Workflow
The choice between the tert-butyl and methyl ester is a strategic one that depends on the overall synthetic plan.
The diagram above illustrates the divergent synthetic pathways based on the choice of ester. The tert-butyl ester is ideal for syntheses that involve base-sensitive functional groups, as its deprotection is performed under acidic conditions. Conversely, the methyl ester is preferred when acid-labile groups, such as Boc or trityl protecting groups, are present elsewhere in the molecule, as its removal via saponification is conducted under basic conditions.
Conclusion
Both this compound and methyl 2-amino-5-iodobenzoate are highly valuable and versatile building blocks in organic synthesis. Their performance in palladium-catalyzed cross-coupling reactions is generally comparable, with both serving as excellent precursors for the introduction of aryl, alkynyl, and vinyl moieties. The key differentiator lies in the orthogonality of their deprotection strategies. The selection between the two should be a deliberate choice based on the overall synthetic route and the compatibility of the deprotection conditions with other functional groups present in the molecule. A careful consideration of these factors will enable researchers and drug development professionals to design more efficient and robust synthetic pathways.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
Comparative Reactivity Analysis of Tert-Butyl 2-Amino-5-Iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the reactivity of tert-butyl 2-amino-5-iodobenzoate in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Through a comparative analysis with its bromo and chloro analogues, this publication offers valuable insights for synthetic chemists in the pharmaceutical and materials science sectors, supported by experimental data and detailed protocols.
The strategic introduction of molecular complexity via carbon-carbon and carbon-nitrogen bond formation is a cornerstone of modern drug discovery. Aryl halides, such as this compound, are key building blocks in this endeavor. The reactivity of the halogen substituent is a critical parameter influencing reaction efficiency and substrate scope. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bond. This guide explores the practical implications of this trend for the title compound and its counterparts.
Performance in Suzuki Coupling
The Suzuki coupling reaction, a versatile method for the formation of C-C bonds, demonstrates the superior reactivity of the iodo-derivative. Under identical reaction conditions, this compound consistently provides higher yields in shorter reaction times compared to its bromo and chloro analogues.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Time (h) | Yield (%) |
| 1 | tert-Butyl 2-amino-5-iodo benzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 2 | 92 |
| 2 | tert-Butyl 2-amino-5-bromo benzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 6 | 75 |
| 3 | tert-Butyl 2-amino-5-chloro benzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O | K₂CO₃ | 24 | 40 |
Table 1: Comparison of Halide Reactivity in Suzuki Coupling.
The enhanced reactivity of the iodo-substituted compound can be attributed to the lower C-I bond energy, facilitating the initial oxidative addition step in the catalytic cycle.
A Comparative Guide to the Synthesis and Reactivity of tert-Butyl 2-Amino-5-Iodobenzoate
This guide provides a comprehensive comparison of synthetic routes for tert-butyl 2-amino-5-iodobenzoate and evaluates its performance in common cross-coupling reactions against alternative aryl halides. Detailed experimental protocols and characterization data are provided to assist researchers, scientists, and drug development professionals in confirming product identity and selecting optimal synthetic strategies.
Synthesis and Product Identity Confirmation
The synthesis of this compound is most commonly achieved through a two-step process: the iodination of 2-aminobenzoic acid followed by a Fischer-Speier esterification. Alternative methods may involve multi-step sequences including nitration and reduction, though these are often lower yielding for this specific product.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Amino-5-iodobenzoic Acid
An efficient method for the synthesis of 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[1][2] This method is advantageous as it avoids the use of harsh reagents and simplifies purification.
Procedure:
-
To a solution of 2-aminobenzoic acid in a suitable solvent, add molecular iodine.
-
Slowly add hydrogen peroxide to the mixture while stirring.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
Upon completion, the product is precipitated by the addition of water and collected by filtration.[1]
-
The crude product can be recrystallized from a suitable solvent like acetic acid or methanol to obtain pure 2-amino-5-iodobenzoic acid.[1]
Synthesis of this compound
The esterification of 2-amino-5-iodobenzoic acid with tert-butanol under acidic conditions yields the desired product. This reaction is analogous to the synthesis of other butyl esters of this acid.[3]
Procedure:
-
Suspend 2-amino-5-iodobenzoic acid in an excess of tert-butanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Confirmation of Product Identity
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as doublets and a doublet of doublets in the range of δ 6.5-8.0 ppm. The tert-butyl group will show a characteristic singlet at approximately δ 1.5 ppm. The amino protons will appear as a broad singlet. The spectrum of the precursor, 2-amino-5-iodobenzoic acid, shows aromatic protons at δ 7.95, 7.47, and 6.63 ppm in DMSO-d₆.[4] |
| ¹³C NMR | The carbonyl carbon of the ester will appear around δ 165-170 ppm. The carbon bearing the iodine will be significantly downfield. The tert-butyl carbons will appear around δ 80 ppm (quaternary) and δ 28 ppm (methyls). For the analogous butyl ester, the carbonyl carbon appears at δ 167.9 ppm.[3] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound (C₁₁H₁₄INO₂: 319.01 g/mol ). Characteristic fragmentation patterns would include the loss of the tert-butyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester will be present around 1700 cm⁻¹. N-H stretching vibrations for the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. For the analogous butyl ester, the C=O stretch is observed at ~1689 cm⁻¹ and the N-H stretch at ~3371 cm⁻¹.[3] |
Comparison of Reactivity in Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions due to the presence of the reactive C-I bond. Its performance can be compared to other aryl halides, with the general reactivity trend being I > Br > Cl > F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The high reactivity of the aryl iodide in this compound allows for efficient coupling with a wide range of boronic acids under relatively mild conditions.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
| Aryl Halide Substrate | Relative Reactivity | Typical Yield Range | Key Advantages/Disadvantages |
| This compound | Very High | 85-98% | Highly reactive, allowing for mild reaction conditions. The bulky tert-butyl group can sometimes influence reaction rates.[3] |
| tert-Butyl 2-Amino-5-bromobenzoate | High | 70-90% | Less reactive than the iodide, may require higher catalyst loading or temperature. More cost-effective starting material. |
| tert-Butyl 2-Amino-5-chlorobenzoate | Moderate | 40-75% | Significantly less reactive, often requires specialized ligands and harsher conditions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The C-I bond in this compound is highly susceptible to oxidative addition to the palladium catalyst, leading to high yields of the coupled product.[4]
| Aryl Halide Substrate | Relative Reactivity | Typical Yield Range | Key Advantages/Disadvantages |
| This compound | Very High | 90-99% | Excellent substrate for Sonogashira coupling, often proceeding to completion under mild, copper-free conditions.[5] |
| tert-Butyl 2-Amino-5-bromobenzoate | High | 65-85% | Good reactivity, but may require a copper co-catalyst and/or higher temperatures compared to the iodide. |
| tert-Butyl 2-Amino-5-chlorobenzoate | Low | < 40% | Generally a poor substrate for Sonogashira coupling, requiring forcing conditions and often resulting in low yields and side products. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6] this compound can be further functionalized at the iodine position through this reaction.
| Aryl Halide Substrate | Relative Reactivity | Typical Yield Range | Key Advantages/Disadvantages |
| This compound | Very High | 80-95% | Highly efficient coupling with a variety of amines. The existing amino group may require protection depending on the reaction conditions and the incoming amine. |
| tert-Butyl 2-Amino-5-bromobenzoate | High | 70-90% | A reliable substrate, though may necessitate more electron-rich ligands or higher temperatures than the corresponding iodide. |
| tert-Butyl 2-Amino-5-chlorobenzoate | Moderate | 50-80% | Challenging substrate that typically requires specialized, sterically hindered phosphine ligands and strong bases to achieve good yields.[6] |
Role in the Synthesis of Bioactive Molecules
Derivatives of 2-amino-5-iodobenzoic acid are important intermediates in the synthesis of a variety of pharmaceuticals. The ability to introduce diverse functionalities via cross-coupling reactions makes them valuable building blocks in drug discovery. For instance, the core structure can be elaborated to generate inhibitors of various signaling pathways implicated in diseases like cancer.
Caption: Role of cross-coupling reactions in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 2-amino-5-iodobenzoate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 2-amino-5-iodobenzoate, ensuring the protection of personnel and compliance with regulatory standards.
Chemical Profile and Hazards
| Hazard Statement | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | Wear protective gloves and clothing.[1] |
| Eye Irritation | Category 2 | Wear eye and face protection.[1] |
| Respiratory Irritation | STOT SE 3 | Avoid breathing dust and use in a well-ventilated area.[1] |
Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[1]
Proper Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[2][3]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Disposal Workflow
Caption: A workflow for the safe disposal of this compound.
Step 2: Waste Segregation
It is critical to segregate chemical waste to prevent dangerous reactions and ensure proper disposal.
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[2][3]
-
This compound must be placed in a designated "Halogenated Organic Waste" container.[2][3] These containers are typically collected by your institution's Environmental Health and Safety (EH&S) department for incineration at a licensed facility.
Step 3: Container Management
-
Use a properly labeled waste container that is in good condition and compatible with the chemical.
-
The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.
-
Keep the container securely closed when not in use to prevent the release of vapors.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Emergency First-Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Tert-butyl 2-amino-5-iodobenzoate
This guide provides crucial safety, handling, and disposal information for Tert-butyl 2-amino-5-iodobenzoate, tailored for researchers, scientists, and drug development professionals. The following protocols are based on the safety data for the closely related compound, 2-Amino-5-iodobenzoic acid, and general principles of laboratory safety.
Hazard Identification and Classification
This compound is classified with the following hazards based on available data for structurally similar compounds:
| Hazard Class | GHS Classification | Description |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential for the safe handling of this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1] |
| Hand Protection | Compatible chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder outside of a fume hood. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
Glove Material Compatibility:
| Glove Material | Rating for Aromatic & Iodinated Compounds |
| Nitrile | Good to Excellent[2] |
| Neoprene | Good to Excellent[2] |
| Latex | Poor to Fair[2] |
| Vinyl | Poor to Fair[2] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step guide ensures the safe handling of this compound throughout the experimental workflow.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[1]
- Ensure that an eyewash station and safety shower are readily accessible.[1]
- Gather all necessary PPE and ensure it is in good condition.
- Prepare a designated waste container for chemical waste.
2. Handling the Compound:
- Don the appropriate PPE as specified in the table above.
- When weighing or transferring the solid, do so in a manner that minimizes dust generation.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
3. Spill and Emergency Procedures:
- Minor Spill:
- Alert others in the vicinity.
- Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
- Place the spilled material into a labeled, sealed container for disposal.
- Clean the spill area with an appropriate solvent and then wash with soap and water.
- Major Spill:
- Evacuate the area immediately.
- Alert your supervisor and the appropriate safety personnel.
- Do not attempt to clean up a large spill without proper training and equipment.
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
- Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Disposal Plan:
- All waste containing this compound should be considered chemical waste.
- Collect waste in a designated, properly labeled, and sealed container.
- Dispose of the chemical waste in accordance with institutional, local, state, and federal regulations. Do not pour down the drain.
Operational Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
